Amphiphatic peptide CT1
Description
Foundational Concepts of Peptide Amphiphilicity
The defining characteristic of an amphipathic peptide is its distinct regions of opposing chemical properties. One part of the peptide is hydrophilic, rich in charged or polar amino acids that readily interact with water. The other section is hydrophobic, composed of nonpolar amino acids that repel water. wikipedia.org This dual character, or amphiphilicity, is the primary driver of their behavior and function.
The arrangement of these regions dictates the peptide's structure and its interactions with its environment. For instance, in an alpha-helical structure, hydrophobic residues may align on one face of the helix while hydrophilic residues align on the opposite face. wikipedia.org In beta-sheet structures, hydrophobic and hydrophilic amino acids can alternate, presenting opposite properties on each side of the sheet. wikipedia.org This segregation of polarity allows these peptides to interact with and insert into cellular membranes, a fundamental aspect of their biological activity. frontiersin.org
Overview of Amphipathic Peptides as a Class of Biomolecules
Amphipathic peptides are a broad category of molecules that can be of natural origin or synthetically designed. They are integral components of innate immune systems in many organisms, where they often function as antimicrobial peptides (AMPs). researchgate.netnih.gov Their ability to disrupt microbial membranes is a key defense mechanism. mdpi.com
Beyond their antimicrobial roles, the capacity of amphipathic peptides to interact with and cross cell membranes has made them a focal point in drug delivery research. google.comnih.gov They are being explored as vectors to carry therapeutic agents, such as drugs or nucleic acids, into cells. google.comnih.gov The self-assembling nature of some amphipathic peptides, driven by their hydrophobic interactions, allows them to form nanostructures like micelles, nanofibers, and vesicles, which have applications in biomaterials and tissue engineering. wikipedia.orgnih.gov
Significance of Amphipathic Peptide CT1 in Academic Inquiry
Within the extensive family of amphipathic peptides, CT1 has carved out a niche as a subject of specific academic investigation. Originally identified from scorpion venom, the amphipathic peptide CT1, also known as VsCT1 or NDBP-5.11, has been a focus of research due to its distinct properties and potential applications. cpu-bioinfor.orgresearchgate.net
Research into CT1 often centers on its structure-function relationship and its interactions with biological systems. For instance, studies have explored truncated versions of similar peptides, like P5-CT1, to understand how modifications in length and charge affect their antimicrobial and hemolytic activities. researchgate.netnih.gov While some research points to the antimicrobial potential of peptides with the "CT" designation, other studies on a specific variant, VsCT1, found it to lack significant antibacterial or hemolytic activities, highlighting the nuanced differences within this peptide family. researchgate.net The exploration of CT1 and its analogues contributes to the broader understanding of how subtle changes in peptide sequence and structure can dramatically alter biological function.
Interactive Data Table: Properties of Amphipathic Peptide CT1
Below is a summary of the known properties of a specific amphipathic peptide designated as CT1, sourced from the scorpion Scorpiops tibetanus.
| Property | Value |
| Code | 437 |
| Phylum | Arthropoda |
| Species | Scorpiops tibetanus |
| Sequence | GFWGSLWEGVKSVV |
| Number of Amino Acids | 15 |
| Molecular Weight | 1550.78 Da |
| Structure | Unknown |
| Net Charge at pH 7 | 0 |
| Isoelectric Point (pI) | 8.9 |
| Hydrophobicity | 0.48 |
| Boman Index | -0.56 |
| Aliphatic Index | 84.013 |
| % Hydrophobic Amino Acids | 46.67% |
| Activity | Gram+ |
| Origin | Experimentally validated |
| Data sourced from the InverPep database. unal.edu.co |
Detailed Research Findings
Further research has delved into the functional aspects of peptides designated as CT1, particularly in the context of antimicrobial activity. Truncated peptides, including one named P5-CT1, were designed from a parent hybrid peptide (Cecropin A-Magainin 2). nih.gov This research aimed to reduce peptide length while maintaining antimicrobial efficacy.
The findings indicated that P5-CT1 exhibited antibacterial activity against both Gram-negative and Gram-positive bacteria. researchgate.netnih.gov Specifically, it showed high activity with Minimum Inhibitory Concentration (MIC) values of 1.56 µM against Gram-negative bacteria and 3.13 µM against Gram-positive bacteria. nih.gov Furthermore, P5-CT1 demonstrated significant anti-biofilm activity against P. aeruginosa. nih.gov These truncated peptides, including P5-CT1, were found to have lower hemolytic activity compared to the parent peptide, suggesting a better selectivity profile. nih.gov The mechanism of action is believed to involve the disruption of the bacterial cell membrane. nih.gov
It is crucial to note that "CT1" can refer to different peptides in various research contexts. For example, another peptide also designated CT1 is a mimetic of the C-terminus of Connexin43 and is investigated for its role in modulating gap junctions. mdpi.comresearchgate.net This highlights the importance of specifying the origin and full designation of the peptide in research discussions.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLGALWNVAKSVF |
Origin of Product |
United States |
Discovery and Biological Context of Amphipathic Peptide Ct1
Identification and Isolation Strategies
The identification and isolation of CT1 peptides primarily involve the fractionation of scorpion venom. A common strategy for purifying these peptides is the use of multi-step chromatographic techniques. For instance, peptides from the venom of scorpions like Centruroides tecomanus are separated using a combination of size exclusion, cationic exchange, and reverse-phase chromatography researchgate.netnih.gov. Similarly, a peptide named Vejovine was isolated from the venom of the Mexican scorpion Vaejovis mexicanus using two steps of reversed-phase high-performance liquid chromatography (RP-HPLC) nih.govresearchgate.net.
Once isolated, the peptides are characterized using techniques such as mass spectrometry to determine their molecular mass and Edman degradation for amino acid sequencing researchgate.netnih.gov. For example, the molecular mass of Ct1a from Centruroides tecomanus was determined to be 7588.9 Da researchgate.net.
The following table summarizes the general strategy for the identification and isolation of peptides from scorpion venom:
| Step | Technique | Purpose |
| 1 | Collection and Solubilization | Venom is collected, dissolved in a suitable solvent, and centrifuged to remove insoluble components. |
| 2 | Size Exclusion Chromatography | Separates molecules based on their size. |
| 3 | Cationic Exchange Chromatography | Separates molecules based on their net positive charge. |
| 4 | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Further purifies the peptide based on its hydrophobicity. |
| 5 | Mass Spectrometry | Determines the precise molecular weight of the isolated peptide. |
| 6 | Edman Degradation/Transcriptomic Analysis | Determines the amino acid sequence of the peptide. |
Precursor Proteins and Derivation Pathways
CT1 peptides are derived from larger precursor proteins. The genes encoding these peptides reveal a typical structure for secreted bioactive peptides. For example, the gene for the antimicrobial peptide StCT1, isolated from the venomous gland cDNA library of the scorpion Scorpiops tibetanus, encodes a precursor protein that includes a signal peptide, the mature peptide, and a C-terminal propeptide researchgate.net.
The precursor structure of StCT1 is detailed below:
Signal Peptide: A 24-residue sequence that directs the precursor protein for secretion.
Mature Peptide: The 14-residue active antimicrobial peptide.
Propeptide: An uncommon 37-residue acidic propeptide at the C-terminus researchgate.net.
In a different context, a truncated peptide designated P5-CT1 has been studied. This peptide is derived from a parent peptide known as P5. P5-CT1, along with other truncated versions, exhibited antibacterial activities against both Gram-negative and Gram-positive bacteria researchgate.net.
The derivation pathway of these peptides involves post-translational modifications where the precursor protein is cleaved to release the mature, active peptide nih.gov.
| Peptide | Precursor Component | Length (amino acid residues) | Function |
| StCT1 | Signal Peptide | 24 | Secretion signal |
| Mature Peptide | 14 | Antimicrobial activity | |
| Propeptide | 37 | Uncommon acidic C-terminal region |
Structural Relationship to Parent Molecules and Related Peptide Families
CT1 peptides belong to the family of cationic antimicrobial peptides (AMPs), which are characterized by their amphipathic nature. This amphipathicity, the presence of both hydrophobic and hydrophilic regions, is crucial for their antimicrobial activity, as it allows them to interact with and disrupt microbial membranes nih.gov.
Structurally, many of these peptides, such as VmCT1 from Vaejovis mexicanus, tend to form α-helical structures researchgate.net. The peptide Hp1404 from the scorpion Heterometrus petersii, which shares high sequence identity with StCT1, is also a typical amphipathic α-helical peptide plos.org. This α-helical conformation is often induced when the peptide is in a membrane-like environment plos.org.
Multiple sequence alignments have revealed that peptides like StCT1 share significant identity with other known antimicrobial peptides from scorpion venoms, including IsCT, StCT2, and OcyC2, indicating a conserved structural and functional motif within this peptide family plos.org. VmCT1 is a linear helical antimicrobial peptide with a broad spectrum of activity researchgate.net. The peptide Vejovine, also from Vaejovis mexicanus, is noted to be a new type of antibiotic, showing less than 50% similarity to other known scorpion peptides, suggesting it may represent a novel structural class nih.gov.
Synthetic Strategies and Chemical Modifications of Amphipathic Peptide Ct1
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the creation of synthetic peptides like CT1. scielo.br This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. scielo.brmdpi.com A key advantage of SPPS is the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by washing the resin-bound peptide. scielo.br This simplifies the purification process significantly compared to solution-phase methods. mdpi.com
The general cycle of SPPS involves several key steps:
Attachment of the first amino acid: The C-terminal amino acid of the target peptide is anchored to the solid support.
Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed.
Coupling: The next amino acid, with its α-amino group protected and its carboxyl group activated, is coupled to the deprotected amino group of the growing peptide chain.
Washing: Excess reagents and by-products are washed away.
Final Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. mdpi.com
Fmoc-based Chemistry for CT1 Synthesis
The synthesis of peptides like CT1, which has the sequence FLKGIIDTVSNWL cpu-bioinfor.org, is commonly achieved using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govnih.gov This strategy is favored due to its milder deprotection conditions compared to the older Boc (tert-butyloxycarbonyl) chemistry, which requires the use of strong acids like hydrogen fluoride. pnas.org
In Fmoc-based SPPS, the Fmoc group protects the α-amino group of the amino acids. This protecting group is stable to the acidic conditions used for final cleavage but is readily removed by a secondary amine base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). cpu-bioinfor.org The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu) for serine and threonine, and trityl (Trt) for asparagine. nih.gov
A general procedure for the Fmoc-based synthesis of a peptide like CT1 would involve:
Resin Selection: A suitable resin, such as a Rink amide resin, is chosen to yield a C-terminal amide upon cleavage. cpu-bioinfor.org
Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled using a coupling reagent like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). cpu-bioinfor.org
Deprotection: The Fmoc group is removed with a piperidine solution to expose the N-terminal amine for the next coupling cycle. cpu-bioinfor.org
Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, often containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. mdpi.com
Optimization of Coupling Reactions and Cleavage Procedures
The efficiency of peptide synthesis is highly dependent on the optimization of coupling and cleavage reactions. Incomplete coupling can lead to deletion sequences, which are difficult to separate from the target peptide. The choice of coupling reagent is critical; for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often used for difficult couplings. ebsco.com Reaction times and temperatures can also be adjusted to improve coupling efficiency. For example, heating the coupling reaction can enhance the kinetics. scielo.br
Cleavage procedures also require careful optimization to maximize the yield and purity of the final peptide. The composition of the cleavage cocktail is tailored to the specific amino acid sequence. For peptides containing sensitive residues like tryptophan, scavengers such as triisopropylsilane (B1312306) (TIS) and water are included in the TFA cocktail to prevent side reactions. scielo.br The duration of the cleavage reaction is also a critical parameter; prolonged exposure to strong acid can lead to degradation of the peptide. plos.org For instance, a study on the cleavage of cyanylated cysteinyl proteins found that higher pH accelerated the cleavage reaction, minimizing side reactions associated with long incubation times. plos.org
Solution-Phase Peptide Synthesis Approaches
While SPPS is the most common method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides. scielo.brfrontiersin.org In this approach, the peptide is synthesized in a homogenous solution, and purification of intermediates is often performed after each coupling step. frontiersin.org
A key strategy in LPPS is fragment condensation, where smaller, protected peptide fragments are synthesized and then coupled together to form the final peptide. This can be more efficient than the stepwise addition of single amino acids for longer peptides. researchgate.net However, a major challenge in solution-phase synthesis is the potential for racemization at the C-terminal amino acid of the activated peptide fragment. The choice of coupling reagents, such as carbodiimides like DCC (dicyclohexylcarbodiimide) in combination with additives like HOBt (1-hydroxybenzotriazole), is crucial to suppress this side reaction. plos.org
For some complex peptides, a combination of solid-phase and solution-phase methods may be employed. nih.gov For example, protected peptide fragments can be synthesized using SPPS, cleaved from the resin, and then coupled together in solution.
Advanced Synthetic Techniques
To address some of the limitations of traditional peptide synthesis, advanced techniques have been developed.
N- to C-Peptide Synthesis for Enhanced Production
Conventional peptide synthesis proceeds from the C-terminus to the N-terminus. vac4all.org However, an alternative approach, N- to C-peptide synthesis, has gained interest as a more sustainable and potentially more efficient method. nih.govfrontiersin.orgupm.edu.my This strategy mimics the natural direction of protein synthesis in the ribosome. upm.edu.my
One of the main advantages of N- to C-synthesis is the potential to minimize the use of protecting groups, which reduces chemical waste and simplifies the synthetic process. vac4all.orgfrontiersin.org Recent developments in this area have focused on methods that suppress epimerization, a major challenge in N- to C-synthesis. upm.edu.my These methods often involve the use of peptide thioacids as key intermediates. vac4all.org While not yet widely applied to the synthesis of peptides like CT1, N- to C-synthesis represents a promising future direction for peptide production. frontiersin.orgupm.edu.my
Rational Design Principles for Modifying Amphipathic Peptide CT1
The modification of amphipathic peptides like CT1 is often guided by rational design principles to enhance their biological activity, stability, or other properties. pnas.org The amphipathic nature of these peptides, characterized by the segregation of hydrophobic and hydrophilic residues, is crucial for their function. pnas.org
Key principles in the rational design of CT1 analogs could include:
Altering Hydrophobicity: The balance between hydrophobic and hydrophilic residues can be fine-tuned by substituting amino acids. For example, replacing a less hydrophobic amino acid with a more hydrophobic one, like tryptophan, can alter the peptide's interaction with cell membranes.
Modifying Charge: The net positive charge of the peptide can be adjusted by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine. This can influence the peptide's interaction with negatively charged cell membranes.
Enhancing Helical Structure: The propensity of the peptide to form an α-helix can be increased by incorporating helix-promoting residues like alanine (B10760859) or by using strategies such as peptide stapling. nih.gov
Improving Stability: The stability of the peptide against proteolytic degradation can be enhanced by incorporating D-amino acids, unnatural amino acids, or by cyclizing the peptide. nih.gov
Quantitative structure-activity relationship (QSAR) models can also be employed to correlate the structural features of designed peptides with their biological activity, providing a predictive tool for designing more potent and effective analogs. pnas.org
Amino Acid Substitutions and Omission Analogues
The primary sequence of an amphipathic peptide dictates its fundamental properties, including charge, hydrophobicity, and amphipathicity. Altering the amino acid composition through substitution or deletion is a fundamental strategy to fine-tune these characteristics.
Detailed research findings indicate that single amino acid substitutions can profoundly impact a peptide's biological activity. The goal is often to modulate the hydrophobic-hydrophilic balance. For instance, increasing the net positive charge by substituting neutral residues with cationic amino acids like Lysine (Lys) or Arginine (Arg) can enhance interaction with negatively charged bacterial membranes. Conversely, excessive hydrophobicity can lead to non-specific toxicity toward host cells. Substituting highly hydrophobic residues like Valine (Val) or Leucine (Leu) with less hydrophobic ones, such as Alanine (Ala), can reduce hemolytic activity while preserving antimicrobial potency. frontiersin.org
In a study on a variant of the peptide CP2600, substituting Valine at position 13 with Lysine (V13K) yielded an analogue with good antimicrobial activity and a higher therapeutic index. frontiersin.org Further substitution of Valine at position 16 with Leucine (V16L) increased hydrophobicity and antimicrobial action but also significantly raised hemolytic activity. frontiersin.org This highlights the delicate balance required. Omission analogues, where one or more amino acids are removed, can also be created to investigate the contribution of specific residues to the peptide's structure and function. This approach can lead to shorter, more cost-effective peptides that retain the desired activity.
Table 1: Effects of Amino Acid Substitutions on Amphipathic Peptide Properties
| Original Residue | Substituted Residue | Position in Peptide | Observed Effect on Peptide | Reference |
|---|---|---|---|---|
| Valine (Val) | Lysine (Lys) | Hydrophobic face | Increased therapeutic index, maintained good antimicrobial activity. | frontiersin.org |
| Valine (Val) | Alanine (Ala) | Hydrophobic face | Reduced hydrophobicity and hemolytic activity, maintained antimicrobial activity against specific strains. | frontiersin.org |
| Valine (Val) | Leucine (Leu) | Hydrophobic face | Increased hydrophobicity and antimicrobial activity, but also significantly increased hemolytic activity. | frontiersin.org |
| Alanine (Ala) | Arginine (Arg) | Non-polar face | Decreased α-helical content, reduced hemolytic/cytotoxic activity. | mdpi.com |
Cyclization and Macrocyclization Strategies
Linear peptides are often susceptible to degradation by proteases and exhibit high conformational flexibility, which can be entropically unfavorable for receptor binding. Cyclization is a powerful strategy to overcome these limitations by introducing conformational constraints and masking the N- and C-termini from exopeptidases. nih.govthieme-connect.de
Several macrocyclization chemistries are employed:
Head-to-Tail Cyclization: This involves forming a lactam (amide) bond between the N-terminal amine and the C-terminal carboxylic acid. altabioscience.com While conceptually simple, this process can be challenging, with risks of epimerization and oligomerization. nih.govaltabioscience.com The inclusion of turn-inducing residues like Proline or D-amino acids can facilitate the necessary conformation for ring closure. altabioscience.com
Side-Chain to Side-Chain Cyclization: This strategy links the side chains of two amino acids within the peptide sequence. Common methods include forming a disulfide bond between two Cysteine residues or creating a lactam bridge between the side chains of an acidic residue (e.g., Aspartic acid, Glutamic acid) and a basic residue (e.g., Lysine, Ornithine). peptide.com
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and chemoselective method for cyclization. altabioscience.com It involves incorporating an azide-containing amino acid and an alkyne-containing amino acid into the peptide sequence, which then react to form a stable triazole linkage. altabioscience.com
These strategies render peptides more stable and can lock them into a bioactive conformation, enhancing affinity and selectivity for their targets. nih.gov
Table 2: Comparison of Peptide Macrocyclization Strategies
| Cyclization Strategy | Linkage Type | Key Features & Requirements | Advantages | Disadvantages |
|---|---|---|---|---|
| Head-to-Tail Lactamation | Amide Bond | Links N-terminus to C-terminus. Often requires high dilution to prevent oligomerization. peptide.com | Masks both termini from exopeptidases; significantly constrains backbone. lifetein.com | Can be low-yielding; risk of C-terminal epimerization. nih.gov |
| Disulfide Bridge | Disulfide (S-S) | Requires two Cysteine residues; formed via oxidation. peptide.com | Reversible linkage; relatively easy to form. | Can be unstable in reducing environments. |
| Side-Chain Lactamation | Amide Bond | Links side chains of acidic and basic amino acids (e.g., Glu-Lys). peptide.com | Creates a stable, covalent loop; highly constrained. | Requires orthogonal protecting groups during synthesis. |
| Click Chemistry (CuAAC) | Triazole Ring | Requires incorporation of unnatural amino acids with azide (B81097) and alkyne groups. altabioscience.com | High efficiency and yield; bio-orthogonal reaction. altabioscience.com | Introduces a non-native triazole ring into the structure. |
Incorporation of Unnatural Amino Acids
The introduction of non-canonical or unnatural amino acids (ncAAs) into a peptide sequence is a versatile strategy to enhance its properties. nih.govresearchgate.net These building blocks, not found among the 20 common proteinogenic amino acids, can introduce novel chemical functionalities, improve proteolytic stability, and enforce specific secondary structures. nih.govresearchgate.net
Common types of ncAAs used in peptide design include:
D-Amino Acids: As proteases are stereospecific for L-amino acids, substituting one or more residues with their D-enantiomers can dramatically increase resistance to enzymatic degradation. frontiersin.org
N-Methylated Amino Acids: Methylation of the backbone amide nitrogen prevents hydrogen bond formation and can disrupt secondary structures like α-helices and β-sheets. This modification also provides steric hindrance against proteases.
α,α-Disubstituted Amino Acids: These amino acids, such as aminoisobutyric acid (Aib), introduce significant conformational constraints, often promoting helical structures. nih.gov
Amino Acid Analogues: Incorporating analogues with altered side chains (e.g., different lengths, branching, or functional groups) allows for precise tuning of hydrophobicity and steric interactions. plos.org
The incorporation of ncAAs is typically achieved during solid-phase peptide synthesis (SPPS), where a vast array of modified building blocks is commercially available. lifetein.com
Table 3: Examples of Unnatural Amino Acids and Their Impact on Peptides
| Type of Unnatural Amino Acid | Example | Property Conferred | Rationale for Incorporation | Reference |
|---|---|---|---|---|
| D-Amino Acid | D-Lysine | Proteolytic Stability | Resists degradation by proteases that recognize L-amino acids. | frontiersin.org |
| α,α-Disubstituted Amino Acid | 2-Aminoisobutyric acid (Aib) | Conformational Constraint | Induces or stabilizes helical secondary structures. | nih.gov |
| N-Methylated Amino Acid | N-Methyl-Leucine | Protease Resistance, Conformational Control | Blocks backbone hydrogen bonding and provides steric shields. | plos.org |
| Side Chain Homologue | Ornithine (Orn) | Modified Charge/Sterics | Acts as a Lysine analogue with a shorter side chain, altering interaction geometry. | nih.gov |
Side Chain Modifications and Terminal Capping
Modifications to the peptide's termini and amino acid side chains are crucial for stability and function. Unprotected N- and C-termini are primary targets for exopeptidases.
Terminal Capping involves chemically modifying these ends. nih.gov
N-terminal Acetylation: The addition of an acetyl group to the N-terminal amine neutralizes its positive charge and prevents degradation by aminopeptidases. This modification can also help stabilize α-helical structures by providing a hydrogen bond acceptor for the initial turn of the helix. nih.gov
C-terminal Amidation: Converting the C-terminal carboxylic acid to a primary amide removes its negative charge and confers resistance to carboxypeptidases. This modification is common in naturally occurring bioactive peptides. nih.gov
Side Chain Modifications can be used to introduce specific functionalities after the main peptide chain has been synthesized. For example, the nucleophilic side chains of Lysine or Cysteine can be selectively modified to attach reporter tags (like fluorophores), cross-linking agents, or other functional groups without altering the peptide backbone. thieme-connect.de
Table 4: Common Terminal and Side-Chain Modifications
| Modification Type | Chemical Change | Purpose | Effect on Peptide Properties | Reference |
|---|---|---|---|---|
| N-Terminal Acetylation | Addition of CH₃CO- group to N-terminus | Block exopeptidase activity; stabilize α-helix | Neutralizes N-terminal charge; increases proteolytic stability. | nih.gov |
| C-Terminal Amidation | Conversion of -COOH to -CONH₂ at C-terminus | Block exopeptidase activity; mimic natural peptides | Removes C-terminal negative charge; increases proteolytic stability. | nih.gov |
| Lysine Side-Chain Alkylation | Covalent attachment of a group to the ε-amino group | Introduce probes, labels, or cross-linkers | Adds specific functionality without altering the peptide backbone. | thieme-connect.de |
| Cysteine Thiol Modification | Reaction at the -SH group (e.g., maleimide (B117702) chemistry) | Site-specific conjugation of molecules | Allows for precise attachment of drugs, polymers, or other moieties. | thieme-connect.de |
Hydrophobic Tail Conjugation for Peptide Amphiphiles
A key strategy for enhancing the activity and delivery of amphipathic peptides is to conjugate a hydrophobic tail, thereby creating a "peptide amphiphile" (PA). nih.gov This modification dramatically increases the molecule's amphiphilicity, promoting self-assembly into supramolecular nanostructures such as micelles or nanofibers in aqueous environments. nih.gov
The hydrophobic tail is typically a long-chain fatty acid, such as myristic acid (C14), palmitic acid (C16), or stearic acid (C18), which is covalently linked to the peptide's N-terminus. nih.govmdpi.com This conjugation is usually performed on-resin during solid-phase synthesis. The length of the alkyl chain is a critical parameter; it must be long enough to drive self-assembly and membrane interaction but not so long that it causes poor solubility or excessive toxicity. mdpi.com
These self-assembled nanostructures can serve as reservoirs for the peptide, potentially improving its pharmacokinetic profile. Furthermore, the high density of peptides displayed on the surface of these nanostructures can enhance their avidity for bacterial membranes. nih.gov The design of PAs allows for precise control over the final molecule's properties, combining the bioactivity of the peptide sequence with the self-assembly characteristics imparted by the lipid tail. nih.gov
Table 5: Influence of Fatty Acid Tail Length on Peptide Conjugate Activity
| Peptide Base | Fatty Acid Conjugated | Alkyl Chain Length | Effect on Antimicrobial Activity | Reference |
|---|---|---|---|---|
| Pep19-short | Caprylic Acid | C8 | Low antimicrobial activity | mdpi.com |
| Pep19-short | Capric Acid | C10 | Moderate antimicrobial activity | mdpi.com |
| Pep19-short | Lauric Acid | C12 | High antimicrobial activity | mdpi.com |
| Pep19-short | Myristic Acid | C14 | High antimicrobial activity | mdpi.com |
Structural Characterization and Conformational Analysis of Amphipathic Peptide Ct1
Spectroscopic Techniques for Secondary Structure Determination
Spectroscopic methods are instrumental in determining the secondary structure of peptides, revealing the localized folding patterns such as α-helices and β-sheets.
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. nih.govresearchgate.net By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for different structural motifs. nih.gov α-helices, for instance, typically show negative bands near 222 nm and 208 nm and a positive band around 192 nm, while β-sheets and random coils have their own distinct spectral signatures. researchgate.net
Studies on a construct containing the Cx43 C-terminal domain (Cx43CT), which includes the CT1 sequence, have utilized CD spectroscopy to probe its secondary structure. These analyses have revealed that the domain possesses a significant amount of α-helical content. The helical propensity can be influenced by environmental factors such as pH and the presence of membrane-mimicking solvents like 2,2,2-trifluoroethanol (B45653) (TFE). researchgate.net For example, one study demonstrated that a construct including the fourth transmembrane domain and the C-terminal tail of Cx43 exhibited an increase in α-helical content from 33% at pH 7.5 to 46% at pH 5.8. nih.gov
| Construct | Condition | α-Helical Content (%) | β-Strand Content (%) | Unordered Content (%) |
|---|---|---|---|---|
| Cx45p 164-186 | Aqueous Solution | 45 | 5.2 | ~50 |
| TM4-Cx43CT | pH 7.5 | 33 | N/A | N/A |
| TM4-Cx43CT | pH 5.8 | 46 | N/A | N/A |
Data derived from studies on Cx43 C-terminal constructs and related peptides. researchgate.netnih.gov N/A indicates data not available from the cited sources.
Fourier Transform Infrared (FTIR) spectroscopy is another valuable tool for the conformational analysis of peptides in a wide range of environments, including aqueous solutions and lipid bilayers. thermofisher.com Information about the secondary structure is primarily derived from the analysis of the amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibrations of the peptide backbone. shimadzu.comrsc.org The precise frequency of the amide I band is sensitive to the peptide's secondary structure; for example, α-helices typically absorb around 1650-1658 cm⁻¹, while β-sheets are associated with bands in the 1620-1640 cm⁻¹ region. ias.ac.in
While FTIR is a widely used technique for peptide structural analysis, specific FTIR spectroscopic data for the amphipathic peptide CT1 were not available in the reviewed scientific literature. Such an analysis would be beneficial to complement the findings from other spectroscopic techniques and provide a more complete picture of its conformational properties in different environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. tandfonline.comresearchgate.net By analyzing nuclear spin properties in a magnetic field, NMR can provide detailed information on bond connectivities, dihedral angles, and through-space proximities between atoms, which are used to calculate a structural model. tandfonline.com
A detailed structural characterization of the entire 132-residue C-terminal domain of Cx43 (Cx43CT), which encompasses the sequence of CT1, has been performed using NMR spectroscopy. nih.gov The study revealed that the Cx43CT is largely intrinsically disordered, existing as a predominantly elongated random coil. However, two specific regions were identified to have a propensity to form α-helical structures. nih.gov
NMR titration experiments were also conducted to map the interaction between Cx43CT and the PDZ2 domain of Zonula Occludens-1 (ZO-1), a known binding partner of CT1. These experiments showed that the binding of the PDZ2 domain primarily affected the chemical shifts of the last 19 amino acid residues of the Cx43CT. nih.gov This region includes the nine C-terminal amino acids of Cx43 that constitute the active binding motif of the CT1 peptide. This finding confirms that this terminal segment is structurally involved in the interaction with ZO-1. nih.gov
| Peptide/Domain | Predominant Secondary Structure | Key Structural Features | Interacting Region with ZO-1 PDZ2 |
|---|---|---|---|
| Connexin 43 C-Terminal Domain (Cx43CT) | Elongated Random Coil | Two regions with α-helical propensity | C-terminal 19 amino acids |
Data based on NMR studies of the Cx43 C-terminal domain. nih.gov
Self Assembly and Supramolecular Organization of Amphipathic Peptide Ct1
Fundamental Principles of Peptide Self-Assembly
The spontaneous organization of individual peptide molecules into ordered, non-covalently bonded, large-scale structures is known as self-assembly. nih.gov This bottom-up approach allows for the creation of complex and functional biomaterials from simple molecular building blocks. nih.govnih.gov The process is governed by a delicate balance of kinetic and thermodynamic factors, driven by a combination of non-covalent interactions that collectively stabilize the final supramolecular architecture. nih.govmdpi.com For amphipathic peptides, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, self-assembly is a mechanism to achieve a minimal energy state in an aqueous environment. nih.govnih.gov
Driving Forces: Hydrophobic Interactions, Electrostatic Interactions, Hydrogen Bonding, π–π Stacking
The primary forces dictating the self-assembly of peptides are a synergistic combination of several non-covalent interactions. nih.govresearchgate.net
Hydrophobic Interactions: This is often the most significant driving force for the assembly of amphipathic molecules in water. nih.govnih.gov Hydrophobic regions of the peptides, such as alkyl chains or nonpolar amino acid residues, aggregate to minimize their contact with water molecules. This "hydrophobic collapse" leads to the formation of a core that is shielded from the aqueous environment, a fundamental step in the formation of many nanostructures. nih.gov
Electrostatic Interactions: Attractive or repulsive forces between charged amino acid residues (like Lysine (B10760008), Arginine, Aspartic Acid, and Glutamic Acid) play a crucial role. nih.gov These interactions are highly sensitive to pH and ionic strength, allowing for environmental control over the assembly process. mdpi.com Salt bridges, which are bonds between oppositely charged residues, can significantly stabilize the resulting structures. acs.org
Hydrogen Bonding: Hydrogen bonds are critical for defining the secondary structure of the peptide assemblies, such as β-sheets or α-helices. nih.govacs.org Intermolecular hydrogen bonding between peptide backbones is a key factor in the formation of stable, extended nanostructures like nanofibers and nanotubes. nih.govnih.gov The energy of these bonds favors the formation of cylindrical structures over spherical ones in many peptide amphiphile systems. nih.govnih.gov
π–π Stacking: When peptides contain aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan, the stacking of their aromatic rings provides additional stability and directionality to the assembly. nih.govnih.gov These interactions are important in the formation of amyloid-like fibrils and can influence the morphology and rigidity of the final nanostructure. nih.govacs.org
Formation of Self-Assembled Nanostructures
The specific morphology of the nanostructure formed by an amphipathic peptide is determined by the interplay of the driving forces, the molecular geometry of the peptide, and external environmental conditions. mdpi.comnih.gov
Micelles and Vesicles
Micelles are typically spherical structures with a hydrophobic core and a hydrophilic shell. wikipedia.org They form when the hydrophobic part of the peptide is sufficiently large to drive aggregation, but the geometry of the molecule favors a high curvature. nih.govnih.gov In systems where hydrophobic interactions are dominant and hydrogen bonding is weak, micelles are a common outcome. nih.govnih.gov
Vesicles are spherical, hollow structures composed of a bilayer membrane enclosing an aqueous core. wikipedia.org They are similar to liposomes and form when the peptide's structure favors a bilayer arrangement rather than a solid core. nih.govplos.org The formation of vesicles versus micelles can often be controlled by adjusting factors like pH or temperature, which alter the charge and packing of the peptide molecules. acs.org
| Nanostructure | Description | Primary Driving Forces | Typical Peptide Characteristics |
| Micelle | Spherical assembly with a hydrophobic core and hydrophilic corona. | Hydrophobic interactions. | Cone-shaped molecular geometry; weak intermolecular hydrogen bonding. |
| Vesicle | Hollow sphere with a bilayer membrane enclosing an aqueous core. | Hydrophobic interactions, electrostatic interactions. | Cylindrical or truncated cone geometry allowing for bilayer formation. |
Nanofibers and Hydrogels
Nanofibers are high-aspect-ratio, one-dimensional nanostructures. Their formation is often driven by a combination of hydrophobic collapse and strong, directional intermolecular hydrogen bonding that leads to the formation of extended β-sheets. nih.govnih.govnorthwestern.edu These β-sheets then stack along the fiber axis, creating a stable, thread-like structure. nih.govacs.org
Hydrogels are three-dimensional networks of nanofibers that entrap a large amount of water. nsf.gov Gelation occurs when the concentration of nanofibers is high enough for them to entangle and form a cross-linked, self-supporting matrix. nih.govnih.gov These hydrogels can mimic the natural extracellular matrix, making them valuable for tissue engineering applications. acs.orgnih.gov
Cylindrical Nanostructures, Nanotubes, and Helices
Cylindrical Nanostructures are a common morphology for peptide amphiphiles, where the molecules pack radially with their hydrophobic tails forming the core and hydrophilic heads decorating the surface. nih.govnorthwestern.edunih.gov This arrangement is heavily favored when strong hydrogen bonding exists between the peptide segments. nih.gov
Nanotubes are hollow cylindrical structures. They can be formed by the self-assembly of cyclic peptides that stack into a hollow tube or by the rolling of planar bilayer sheets of linear peptides. nih.govnih.gov The internal diameter can sometimes be controlled by the peptide sequence itself. nih.gov
Helices and twisted ribbons can also form, driven by chirality in the peptide sequence and specific packing arrangements that introduce a twist along the main axis of the nanostructure. wikipedia.orgrsc.org
Factors Influencing Self-Assembly and Morphology
The final structure of a self-assembled peptide system is not solely dependent on its sequence but is also highly sensitive to its environment. Manipulating these external factors allows for precise control over the resulting nanomaterials.
Key Influencing Factors:
| Factor | Effect on Self-Assembly | Resulting Morphologies |
| Peptide Sequence | The order of amino acids determines the balance of hydrophobic, electrostatic, and hydrogen-bonding interactions. nsf.govresearchgate.netacs.org Aromatic residues can introduce π-π stacking. nih.gov | Can be designed to favor specific structures (e.g., alternating hydrophobic/hydrophilic for β-sheet nanofibers). researchgate.net |
| pH | Alters the protonation state of acidic and basic amino acid side chains, changing the net charge and electrostatic interactions. nih.govmdpi.com | Can trigger assembly/disassembly or induce transitions between morphologies (e.g., micelles to vesicles). acs.org |
| Ionic Strength | The presence of salts can screen electrostatic repulsion between charged peptide headgroups, promoting closer packing and assembly. mdpi.comnih.gov | Can induce the formation of nanofibers and subsequent hydrogelation. nih.gov |
| Temperature | Affects the strength of both hydrophobic interactions (which typically strengthen with temperature up to a point) and hydrogen bonds (which weaken). nih.govmdpi.com | Can be used to control the rate and extent of assembly or trigger phase transitions. |
| Concentration | Self-assembly is a concentration-dependent process. Above a critical aggregation concentration, assembly into ordered structures is favored. | Higher concentrations can lead to the formation of denser networks and hydrogels. acs.org |
Information on "Amphipathic peptide CT1" is currently unavailable.
Following a comprehensive search for the chemical compound "Amphipathic peptide CT1," it has been determined that there is no specific scientific information available in the public domain corresponding to this name. As a result, the detailed article on its self-assembly and supramolecular organization as requested cannot be generated at this time.
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Self-Assembly and Supramolecular Organization:
The effects of pH, ionic strength, and temperature on the self-assembly of "Amphipathic peptide CT1."
Characterization of Self-Assembled States:
Determination of the Critical Aggregation Concentration (CAC) using fluorescence methods for "Amphipathic peptide CT1."
Rheological analysis of hydrogel formation by "Amphipathic peptide CT1."
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Biophysical Interactions of Amphipathic Peptide Ct1 with Model and Biological Membranes
Mechanisms of Membrane Association and Insertion
The initial steps of peptide-membrane interaction involve the association of the peptide with the membrane surface, followed by its insertion into the lipid bilayer. This process is governed by a combination of electrostatic and hydrophobic forces.
The association of cationic amphipathic peptides with biological membranes is frequently initiated by electrostatic interactions. mdpi.commdpi.com Due to their net positive charge, these peptides are electrostatically attracted to the negatively charged surfaces characteristic of many microbial membranes, which are rich in anionic phospholipids. mdpi.commdpi.com This initial binding is a crucial step that concentrates the peptides at the membrane surface. researchgate.net Studies on various cationic peptides demonstrate that this attraction facilitates the first contact and proper orientation of the peptide for subsequent insertion. nih.gov The binding of positively charged amino acid residues with the anionic phosphate (B84403) groups of lipid headgroups is the first step in the interaction process, leading to an accumulation of peptides on the membrane. mdpi.comresearchgate.netresearchgate.net
Following the initial electrostatic binding, the peptide inserts into the membrane, a process driven largely by the hydrophobic effect. nih.gov The amphipathic nature of the peptide, often adopting an α-helical structure upon membrane binding, is key to this process. nih.gov The peptide orients itself such that its hydrophobic face partitions into the nonpolar, acyl chain core of the lipid bilayer, while the hydrophilic face remains oriented towards the aqueous environment or the polar lipid headgroups. nih.govnih.govnih.gov This insertion disrupts the local lipid packing and can lead to an expansion and thinning of the bilayer, which are common early stages of peptide-membrane interactions. nih.gov Computational models and simulations have shown that peptides first adsorb onto the membrane surface and then insert into the hydrophobic core. nih.govuci.edu
Positive Charge: A higher net positive charge generally enhances the initial electrostatic attraction to negatively charged bacterial membranes, contributing to selectivity. mdpi.comnih.gov
Hydrophobicity: Increased hydrophobicity can strengthen the peptide's insertion into the lipid bilayer's core, which is essential for disrupting the membrane. mdpi.comnih.gov However, excessive hydrophobicity can lead to poor solubility, self-aggregation, and non-specific binding to host cell membranes, increasing toxicity. mdpi.comnih.gov
Research has shown that both the magnitude of these properties and the distribution of charged residues within the peptide sequence are critical. nih.govresearchgate.net Placing charged residues at both termini of a peptide, for instance, can minimize the strong self-association driven by a highly hydrophobic core, thereby promoting efficient antimicrobial activity. nih.gov
| Parameter | Effect on Membrane Interaction | Associated Outcome |
|---|---|---|
| Increased Net Positive Charge | Enhances initial electrostatic attraction to anionic membranes. mdpi.comnih.gov | Improves selectivity for microbial cells over zwitterionic host cells. mdpi.com |
| Increased Hydrophobicity | Promotes deeper insertion into the hydrophobic membrane core. mdpi.comnih.gov | Can increase membrane disruption potency but may also increase toxicity. mdpi.com |
| Unbalanced Hydrophobicity | Can lead to strong peptide self-aggregation in solution or on the membrane. nih.gov | May reduce antimicrobial efficacy and increase hemolytic activity. nih.gov |
| Strategic Charge Distribution | Distributing charges at peptide termini can reduce aggregation. nih.govresearchgate.net | Optimizes the balance to enhance antimicrobial activity while minimizing toxicity. nih.gov |
Modes of Membrane Perturbation and Disruption
Once inserted into the membrane, amphipathic peptides can disrupt its barrier function through several proposed mechanisms, most notably by forming transmembrane pores or channels. Two of the most widely discussed models for pore formation are the barrel-stave and toroidal pore models. mdpi.commdpi.com
In the barrel-stave model, several peptide monomers aggregate and insert perpendicularly into the lipid bilayer. researchgate.netresearchgate.net These peptides arrange themselves like the staves of a barrel, forming a central aqueous channel. mdpi.commdpi.com The hydrophobic surfaces of the peptides face outward, interacting with the lipid acyl chains of the membrane, while their hydrophilic surfaces face inward to line the pore. mdpi.comresearchgate.netresearchgate.net In this configuration, the lipid molecules of the bilayer are sequestered from the pore, and the channel is formed exclusively by the peptide assembly. mdpi.com This mechanism requires the peptides to have a length sufficient to span the membrane. elifesciences.org
The toroidal pore model offers an alternative mechanism for membrane disruption. In this model, the inserted peptides also form a transmembrane pore, but they do so in association with lipid molecules. mdpi.commdpi.com The peptides induce a significant local curvature in the membrane, causing the lipid monolayers to bend continuously from the outer to the inner leaflet through the pore. nih.govresearchgate.net Consequently, the aqueous channel is lined by both the hydrophilic faces of the peptides and the polar headgroups of the lipid molecules. mdpi.commdpi.comresearchgate.net This model is distinct from the barrel-stave model because the lipids are an integral part of the pore structure. mdpi.comnih.gov This arrangement results in a more disordered and dynamic pore compared to the well-defined structure of a barrel-stave pore. elifesciences.orgnih.gov
| Feature | Barrel-Stave Pore Model | Toroidal Pore Model |
|---|---|---|
| Pore Lining | Lined exclusively by the hydrophilic faces of the peptides. mdpi.comresearchgate.net | Lined by both the peptides and the polar headgroups of lipids. mdpi.comresearchgate.net |
| Membrane Curvature | Minimal disruption to lipid leaflet continuity; peptides insert between lipids. researchgate.net | Induces high positive curvature; lipid monolayers bend continuously through the pore. mdpi.comnih.gov |
| Lipid Involvement | Lipid acyl chains interact with the hydrophobic exterior of the peptide "barrel," but headgroups are excluded from the pore. mdpi.com | Lipid headgroups are an integral part of the pore's inner surface. researchgate.net |
| Resulting Structure | A well-defined, stable proteinaceous channel. elifesciences.org | A less organized, more dynamic, and potentially transient lipid-peptide pore. elifesciences.orgnih.gov |
An article focusing solely on the biophysical interactions of a specific compound named “Amphipathic peptide CT1” cannot be generated at this time. Extensive searches for a peptide with this designation in the context of the requested biophysical models and experimental techniques did not yield specific research findings.
The scientific literature contains a wealth of information on various amphipathic peptides and their interactions with membranes through mechanisms like the carpet and aggregate models. Similarly, techniques such as Surface Plasmon Resonance (SPR), fluorescence-based assays, and electron microscopy are standard methods for studying these interactions. However, a direct link between these topics and a peptide specifically identified as "CT1" could not be established from the available information.
To provide a scientifically accurate and detailed article as requested, specific data from research focused explicitly on "Amphipathic peptide CT1" is necessary. Without such dedicated studies, generating content that strictly adheres to the provided outline and focuses solely on this compound is not possible. General discussions about other amphipathic peptides would not meet the precise requirements of the request.
Experimental Techniques for Membrane Interaction Studies
Differential Scanning Calorimetry (DSC) for Lipid Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. journaljpri.com In the context of peptide-membrane interactions, DSC is invaluable for characterizing how a peptide affects the thermotropic phase behavior of lipid bilayers. nih.gov Lipid membranes undergo a characteristic main phase transition from a tightly packed, ordered gel phase (Lβ') to a more fluid, disordered liquid-crystalline phase (Lα) at a specific melting temperature (Tm).
The introduction of an amphipathic peptide like CT1 into a lipid bilayer is expected to perturb the lipid packing. By measuring the heat flow into the lipid-peptide system during a controlled temperature scan, DSC can reveal key information:
Shift in Melting Temperature (Tm): The insertion of the peptide into the lipid bilayer disrupts the cooperative packing of the lipid acyl chains. This typically leads to a broadening of the phase transition and a shift in the Tm. The direction and magnitude of the shift can indicate the peptide's preferential interaction with either the gel or liquid-crystalline phase.
Change in Enthalpy (ΔH): The enthalpy of the transition is related to the energy required to melt the lipid acyl chains. A decrease in ΔH upon peptide addition often suggests that the peptide interacts with a sub-population of lipids, effectively removing them from the cooperative phase transition. nih.gov
For instance, studies on various amphipathic peptides with model membranes composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) have demonstrated these effects. The peptide's presence can lower and broaden the main phase transition peak, indicating a fluidizing effect on the membrane.
Table 1: Illustrative DSC Data for an Amphipathic Peptide in DMPC Vesicles
| Peptide:Lipid Molar Ratio | Onset Temperature (°C) | Peak Tm (°C) | Transition Enthalpy (ΔH, kcal/mol) |
| 0 (Pure DMPC) | 23.5 | 24.1 | 5.8 |
| 1:100 | 23.0 | 23.6 | 5.2 |
| 1:50 | 22.4 | 23.1 | 4.5 |
| 1:25 | 21.5 | 22.5 | 3.7 |
This sample data illustrates a dose-dependent decrease in both the melting temperature and the enthalpy of the transition, consistent with the peptide inserting into and disrupting the ordered gel phase of the lipid bilayer.
Film Balance Measurements for Monolayer Interactions
Film balance (or Langmuir-Blodgett trough) measurements provide critical insights into the interactions of amphipathic molecules with lipid monolayers at an air-water interface. frontiersin.orgmdpi.com This technique allows for the precise control of the lateral packing density of lipids, mimicking different states of biological membranes. The primary output is a surface pressure-area (π-A) isotherm, which plots the surface pressure (π) as a function of the mean area available per lipid molecule (A). nih.gov
The interaction of an amphipathic peptide like CT1 can be studied in two ways:
Injection into the subphase: The peptide is injected into the aqueous solution beneath a pre-formed lipid monolayer. An increase in surface pressure at a constant area indicates that the peptide is inserting into the monolayer, partitioning between the lipid acyl chains. mdpi.com
Co-spreading with lipids: The peptide and lipids are mixed in an organic solvent before being spread on the aqueous surface. The resulting isotherm is compared to the ideal mixing behavior to determine if the interaction is attractive or repulsive.
A key parameter derived from these experiments is the maximum insertion pressure (MIP), which is the surface pressure of the monolayer above which the peptide can no longer insert effectively. This value is thought to reflect the upper limit of membrane tension that the peptide can overcome to penetrate a biological membrane. Studies with various amphipathic peptides have shown that they can insert into lipid monolayers, causing an expansion of the film (a shift of the isotherm to larger molecular areas) and altering its compressibility. nih.gov
Table 2: Representative Film Balance Data for an Amphipathic Peptide with a DPPC Monolayer
| System | Liftoff Area (Ų/molecule) | Collapse Pressure (mN/m) | Compressibility Modulus (Cs⁻¹, mN/m) |
| Pure DPPC | 95 | 55 | 130 |
| DPPC + Peptide (1 mol%) | 110 | 62 | 115 |
This illustrative data shows that the presence of the peptide increases the area per molecule and the pressure at which the monolayer collapses, while decreasing its compressibility, indicating insertion and fluidization of the lipid film.
Atomic Force Microscopy (AFM) for Real-Time Membrane Disruption
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of membrane surfaces at the nanometer scale in near-native aqueous conditions. nih.gov It is exceptionally powerful for observing the dynamic, real-time structural changes induced in a model lipid bilayer upon interaction with a membrane-active peptide. ucl.ac.ukucl.ac.uk
When a peptide like CT1 is introduced to a supported lipid bilayer (SLB), AFM can track the sequence of disruptive events. Depending on the peptide's structure, concentration, and the lipid composition, several distinct mechanisms of membrane disruption can be visualized: ucl.ac.uk
Bilayer Thinning: The peptide adsorbs onto the membrane surface and induces a localized thinning or disordering of the lipid acyl chains.
Pore Formation: Peptides aggregate and insert into the membrane to form pores, which can be visualized as distinct depressions in the bilayer. Common models include the "barrel-stave" and "toroidal pore" mechanisms. ucl.ac.uk
Carpet-like Disruption: At high concentrations, peptides accumulate on the membrane surface like a carpet. Once a threshold concentration is reached, they disrupt the bilayer in a detergent-like manner, leading to micellization and complete membrane lysis. nih.gov
Lipid Extraction: Peptides can pull lipids out of the bilayer, forming peptide-lipid aggregates that are removed from the surface.
Table 3: Summary of Membrane Disruption Mechanisms Observable by AFM
| Disruption Mechanism | AFM Observable Features | Typical Peptide Concentration |
| Bilayer Thinning | Decrease in bilayer height (0.5-2 nm). | Low |
| Pore Formation | Nanometer-scale circular depressions or holes. | Intermediate |
| Carpet/Detergent Action | Progressive erosion of bilayer edges, formation of micelles. | High |
| Nanoscale Pits | Small, irregular depressions without full pore formation. | Low to Intermediate |
These AFM studies provide direct visual evidence of the molecular mechanisms by which amphipathic peptides compromise membrane integrity. nih.govfrontiersin.org
Influence of Membrane Composition and Environmental Factors on Interaction
The interaction of an amphipathic peptide like CT1 with a membrane is not solely dependent on the peptide's properties but is strongly modulated by the composition of the lipid bilayer and the physicochemical conditions of the surrounding environment. ucl.ac.uk
Lipid Composition and Curvature
The specific lipid makeup of a membrane is a critical determinant of peptide binding and activity.
Anionic Lipids: Many antimicrobial peptides are cationic and are electrostatically attracted to membranes rich in anionic (negatively charged) lipids, such as phosphatidylglycerol (PG) or cardiolipin, which are abundant in bacterial membranes but not in the outer leaflet of mammalian cells. This provides a basis for selective toxicity.
Cholesterol: The presence of cholesterol, a key component of mammalian membranes, generally increases the packing density and mechanical rigidity of the bilayer. This can inhibit the insertion and disruptive activity of many amphipathic peptides, contributing to their prokaryotic selectivity. mdpi.com
Lipid Shape and Packing Defects: The geometry of lipids (e.g., cylindrical lipids like phosphatidylcholine vs. conical lipids like phosphatidylethanolamine) influences the intrinsic curvature and potential for packing defects within the membrane. sigmaaldrich.com
Amphipathic helices have a well-documented affinity for regions of high membrane curvature. nih.govnih.gov These curved regions, such as those found in areas of membrane budding or at the boundaries of lipid domains, often feature more loosely packed lipids and exposed hydrophobic regions. nih.govnih.gov This creates energetically favorable sites for the insertion of the peptide's hydrophobic face, suggesting that peptides like CT1 may preferentially accumulate and act at these specific sites. nih.govnih.gov
Table 4: Influence of Membrane Composition on Peptide Interaction
| Membrane Component/Property | Effect on Peptide Interaction | Underlying Mechanism |
| Anionic Lipids (e.g., POPG) | Enhanced Binding & Activity | Electrostatic attraction between cationic peptide and anionic lipid headgroups. |
| Cholesterol | Inhibited Binding & Activity | Increased bilayer order and packing density hinders peptide insertion. |
| High Curvature | Enhanced Binding | Increased lipid packing defects and exposure of the hydrophobic core. |
| Phase Boundaries (Lo/Ld) | Preferential Accumulation | Curvature stress and packing defects at domain interfaces provide favorable binding sites. nih.govnih.gov |
pH and Ionic Strength Effects
Environmental factors such as pH and ionic strength can profoundly influence peptide-membrane interactions, primarily by modulating electrostatic forces. mdpi.com
pH: The net charge of a peptide is dependent on the pH of the environment, owing to the protonation state of its acidic (e.g., Aspartic Acid, Glutamic Acid) and basic (e.g., Lysine (B10760008), Arginine, Histidine) residues. For a cationic peptide, a decrease in pH (more acidic conditions), such as that found in environments of infection or tumors, could potentially increase its positive charge and enhance its electrostatic attraction to negatively charged membranes. Conversely, a high pH could neutralize the peptide, reducing its binding affinity.
Ionic Strength: The concentration of ions in the surrounding solution affects the Debye length, which is the characteristic distance over which electrostatic interactions occur. At high ionic strength (high salt concentration), cations in the solution can shield the negative charge of the membrane surface and the positive charge of the peptide. This screening effect weakens the initial long-range electrostatic attraction, which can reduce the efficiency of peptide binding to the target membrane. mdpi.com
Therefore, the biological activity of CT1 would be expected to be highly sensitive to the specific ionic and pH conditions of its target environment.
Molecular and Cellular Mechanisms of Action of Amphipathic Peptide Ct1 Beyond Membrane Disruption
Modulation of Enzymatic Activity (e.g., Glucokinase)
Current scientific literature does not provide direct evidence of the amphipathic peptide αCT1 modulating the activity of glucokinase. The primary focus of research on αCT1 has been on its role in regulating connexin gap junctions and their interactions with scaffolding proteins.
However, αCT1 does indirectly influence enzymatic activity within signaling cascades. For instance, the binding of αCT1 to the C-terminus of Cx43 has been shown to promote the phosphorylation of a specific site on Cx43, serine 368 (S368), by Protein Kinase C (PKC). researchgate.netnih.gov This phosphorylation event is a critical post-translational modification that alters Cx43 function, including reducing the activity of Cx43-formed membrane channels. mdpi.com While this is not a direct modulation of an enzyme like glucokinase, it demonstrates the peptide's ability to influence kinase-mediated signaling pathways that regulate protein function.
Binding to Intracellular Targets
Once inside the cell, αCT1 interacts with several specific intracellular molecules to exert its effects. These interactions go beyond simple membrane disruption and involve precise binding to nucleic acids and proteins.
While many cationic and amphipathic peptides possess the ability to interact with negatively charged nucleic acids like DNA and RNA, the primary mechanism of αCT1 is not centered on these interactions. However, recent proteomic studies have identified that αCT1 has a dynamic range of binding partners, many of which are involved in the regulation of gene expression and RNA biology. mdpi.com This suggests that αCT1 may indirectly influence nucleic acid-related processes by binding to proteins that directly manage transcription and translation, rather than binding to DNA or RNA itself. Further research is needed to elucidate any direct interactions between αCT1 and nucleic acids.
The most well-characterized mechanism of αCT1 involves its direct binding to specific intracellular proteins, leading to the modulation of their function. The peptide was originally designed to competitively inhibit the interaction between the C-terminus of Cx43 and the scaffolding protein Zonula Occludens-1 (ZO-1). nih.govnih.gov
Subsequent research has confirmed that αCT1 has two principal binding partners:
Zonula Occludens-1 (ZO-1): The terminal nine amino acids of αCT1 mimic the PDZ-binding motif of Cx43, allowing it to interact specifically with the second of three PDZ domains (PDZ2) on ZO-1. mdpi.comahajournals.org This binding competitively disrupts the natural interaction between Cx43 and ZO-1, which is a key aspect of its function in modulating cell junction stability and barrier function. mdpi.comnih.gov
Connexin 43 (Cx43): In addition to its effects via ZO-1, αCT1 has been shown to bind directly to the C-terminal domain of Cx43 itself. xequel.comahajournals.org Mass spectrometry and in silico modeling have indicated that negatively charged residues in the αCT1 sequence interact with an α-helical region (helix 2) within the Cx43 C-terminus. ahajournals.orgsigmaaldrich.com This interaction is independent of ZO-1 binding and is linked to other functional outcomes, such as the preservation of ventricular function after ischemia-reperfusion injury. nih.govahajournals.org
The binding of αCT1 to these targets does not so much cause "functional impairment" as it does a strategic modulation of protein activity. By interacting with ZO-1 and Cx43, αCT1 can increase the size of gap junction plaques, enhance gap junctional intercellular communication (GJIC), and reduce the activity of hemichannels. frontiersin.orgmdpi.commdpi.com
| Binding Partner | Binding Domain/Site | Method of Detection | Functional Outcome |
|---|---|---|---|
| Zonula Occludens-1 (ZO-1) | PDZ2 Domain | Proximity Ligation Assay, Thermal Shift Assay | Inhibits Cx43/ZO-1 interaction; Modulates endothelial barrier function. nih.govahajournals.org |
| Connexin 43 (Cx43) | C-terminal domain (H2 domain) | Mass Spectrometry, Surface Plasmon Resonance | Promotes Cx43-S368 phosphorylation; Preserves cardiac function post-injury. nih.govahajournals.org |
Interaction with Cell Surface Receptors and Signaling Pathways
The activity of αCT1 is initiated by its entry into the cell and subsequent interaction with its intracellular targets, which in turn affects signaling pathways that control cell adhesion, communication, and barrier function.
The αCT1 peptide utilizes a Cell-Penetrating Peptide (CPP) mechanism, rather than a classical Cell-Targeting Peptide (CTP) mechanism that relies on binding to a specific cell surface receptor. The N-terminal of αCT1 incorporates a 16-amino acid sequence from the Antennapedia protein, which is a well-known CPP. xequel.commdpi.com
CPPs are typically short, cationic, and/or amphipathic peptides capable of translocating across the plasma membrane. wikipedia.org The precise mechanism of entry can vary but often involves direct penetration or endocytosis-mediated uptake. nih.govnih.gov This CPP sequence allows αCT1 to efficiently enter cells and deliver its active C-terminal mimetic domain to the cytoplasm, where it can engage with its intracellular targets like ZO-1 and Cx43. researchgate.netwikipedia.org
The core function of αCT1 is its activity as a connexin-mimetic peptide. It specifically mimics the last nine amino acids of the C-terminal tail of Cx43. xequel.com This region of Cx43 is a crucial regulatory hub, rich in sites for post-translational modifications and protein-protein interactions that control the lifecycle and function of Cx43 channels. nih.gov
By mimicking this domain, αCT1 acts as a competitive agent, modulating the interactions of the native Cx43 protein. Its binding to ZO-1 prevents ZO-1 from inhibiting the assembly of Cx43 hemichannels into larger gap junction plaques. mdpi.commdpi.com This leads to an increase in gap junctional communication between cells. frontiersin.org Simultaneously, this process is associated with a reduction in the number of active hemichannels, which are channels that connect the cytoplasm to the extracellular space. frontiersin.org This dual action—enhancing gap junction communication while tempering hemichannel activity—is central to the peptide's effects on tissue homeostasis and its protective role in contexts like endothelial barrier function and wound healing. nih.govnih.gov
G-Protein Coupled Receptor (GPCR) Involvementnih.gov
Current scientific literature has not established a direct interaction or involvement of the amphipathic peptide CT1, derived from Porphyromonas gingivalis Mfa1, with G-Protein Coupled Receptors (GPCRs). Research to date has primarily focused on its direct effects on bacterial fimbrial assembly and subsequent biofilm formation.
Anti-Biofilm Mechanismsresearchgate.net
The primary anti-biofilm mechanism of the amphipathic peptide CT1 lies in its ability to interfere with the structural assembly of fimbriae on the surface of Porphyromonas gingivalis. Fimbriae are essential proteinaceous appendages that mediate the initial attachment of bacteria to host surfaces and to other bacteria, a critical first step in the formation of a biofilm.
The CT1 peptide is derived from the C-terminal region of the Mfa1 protein, which is a subunit of the minor fimbriae of P. gingivalis. Research has shown that peptides derived from the C-terminal region of Mfa1, including CT1, can inhibit the polymerization of Mfa1 subunits. This inhibition of polymerization effectively prevents the formation of functional fimbriae on the bacterial cell surface.
By disrupting fimbrial biogenesis, CT1 consequently hinders the ability of P. gingivalis to adhere to other bacteria, such as Streptococcus gordonii, which are often early colonizers in the oral biofilm. This interference with inter-bacterial adhesion is a key factor in preventing the incorporation of P. gingivalis into the multispecies biofilm community.
A study investigating peptides derived from the C-terminal regions of Mfa1 and another fimbrial subunit, FimA, demonstrated that these peptides impede fimbrial assembly and, as a result, interfere with the function of fimbriae in biofilm formation. This targeted disruption of a key virulence factor highlights a specific, non-membrane-disrupting anti-biofilm strategy.
The table below summarizes the key findings related to the anti-biofilm mechanism of CT1 and related peptides.
| Peptide | Source | Target | Mechanism of Action | Reference |
| CT1 | C-terminal region of Mfa1 (P. gingivalis) | Mfa1 subunit polymerization | Inhibits the assembly of minor fimbriae, thereby preventing bacterial adherence and biofilm formation. | |
| CT2 | C-terminal region of Mfa1 (P. gingivalis) | Mfa1 subunit polymerization and fimbrial biogenesis | Inhibits Mfa1 polymerization and interferes with minor fimbrial biogenesis, leading to reduced biofilm formation. |
These findings underscore the potential of CT1 as a targeted therapeutic agent that can prevent the colonization of pathogenic bacteria and the subsequent development of resilient biofilms by disrupting a specific protein-protein interaction essential for virulence.
Research Applications and Bioengineering Utility of Amphipathic Peptide Ct1
Amphipathic Peptide CT1 as a Model System in Peptide Science
The amphipathic peptide known as αCT1 (alpha-connexin carboxyl-terminus 1) serves as a significant model system in peptide science. It is a synthetic, 25-amino acid peptide designed to mimic a functional portion of the transmembrane gap junction protein Connexin 43 (Cx43). xequel.com Its structure consists of a compact, two-domain design that links a 16-amino acid antennapedia cell internalization sequence to the 9-amino acid C-terminal cytoplasmic regulatory domain of Cx43. xequel.com This unique composition allows it to penetrate cells and interact with specific intracellular proteins, making it a valuable tool for studying cellular communication and protein-protein interactions.
Studies of Amphipathicity and Structure-Activity Relationships
The bioactivity of αCT1 is intrinsically linked to its structure, which facilitates specific interactions with binding partners of the native Cx43 protein. xequel.com A primary mechanism of action for αCT1 involves its binding to the tight junction scaffolding protein Zonula Occludens 1 (ZO-1). xequel.commdpi.com The structure-activity relationship is highly specific, as the terminal nine amino acids of αCT1 (Arg-Pro-Arg-Pro-Asp-Asp-Leu-Glu-Iso or RPRPDDLEI) represent the PDZ2 binding domain that interacts directly with ZO-1. xequel.comnih.gov This interaction is crucial for many of the peptide's observed effects, such as the protection of endothelial cell barrier function. nih.gov
However, the peptide exhibits a complex structure-activity relationship, with different domains mediating distinct biological outcomes. Research has revealed that the cardioprotective effects of αCT1 following ischemia-reperfusion injury are not correlated with its binding to ZO-1. nih.gov Instead, this protection is associated with a direct interaction between αCT1 and the C-terminus of Cx43 itself. nih.gov Mass spectrometry and in silico modeling suggest that negatively charged residues in the αCT1 sequence interact with an α-helical sequence within the Cx43 C-terminus. nih.gov This dual-binding capability underscores its utility as a model peptide for dissecting complex biological pathways.
| Peptide Domain | Amino Acid Sequence | Primary Binding Partner | Associated Function |
|---|---|---|---|
| Antennapedia Internalization Domain | RQPKIWFPNRRKPWKK | Cell Membrane | Facilitates cellular uptake of the peptide. xequel.com |
| Cx43 C-Terminal Mimetic Domain | RPRPDDLEI | Zonula Occludens 1 (ZO-1) | Modulates junctional stability and protects endothelial barrier function. xequel.comnih.gov |
| Cx43 C-Terminal Mimetic Domain | RPRPDDLEI | Connexin 43 (Cx43) C-Terminus | Provides cardioprotection independent of ZO-1 binding. nih.gov |
Investigations into Peptide Folding and Dynamics
Direct studies on the folding pathway of the isolated αCT1 peptide are not extensively documented. However, significant insights into its dynamics can be inferred from studies of the native Cx43 C-terminus it mimics. The C-terminus of Cx43 is known to be flexible and capable of adopting at least two distinct conformations depending on its cellular location, such as in the Golgi apparatus versus in established gap junction plaques. nih.gov This inherent conformational plasticity is critical for its function and is recognized by structure-specific antibodies. nih.gov
The dynamic interaction of αCT1 with its binding partners has been investigated using biophysical methods. Thermal shift assays were used to measure changes in the structural stability of target proteins upon peptide binding. These experiments revealed that the interaction of αCT1 with the ZO-1 PDZ2 domain leads to its stabilization. nih.gov Conversely, the binding of αCT1 to the Cx43 C-terminal domain results in its destabilization. nih.gov This suggests that αCT1 induces significant conformational changes in its targets, a dynamic process that is central to its mechanism of action. While molecular dynamics simulations have been conducted on the full Cx43 gap junction channel, these studies have not specifically focused on the isolated dynamics of the C-terminal tail that αCT1 emulates. nih.govelifesciences.org
Design and Development of Advanced Delivery Systems
The therapeutic potential of αCT1 has prompted research into advanced delivery systems to enhance its stability and bioavailability for various clinical applications, including the treatment of chronic wounds and cancers. mdpi.comnih.gov
Peptide-Drug Conjugates (PDCs) Design Principles
Peptide-drug conjugates (PDCs) are a class of targeted therapeutics that consist of a homing peptide, a chemical linker, and a cytotoxic payload. bioworld.com This design allows for the selective delivery of potent drugs to target tissues, thereby increasing efficacy and reducing systemic toxicity. While there are no widespread reports of αCT1 being used as a homing peptide in a traditional PDC to deliver a separate cytotoxic agent, it has been effectively used in combination therapies to enhance the activity of existing anticancer drugs. mdpi.comfrontiersin.org
Studies have shown that αCT1 can sensitize resistant cancer cells to chemotherapeutics. For instance, αCT1 has been shown to boost the cell-death effects of cisplatin (B142131) and lapatinib (B449) in HER2+ breast cancer cells that have become resistant to standard treatments. mdpi.com It also enhances the therapeutic response of human glioblastoma cell lines to the antineoplastic agent temozolomide. frontiersin.org In these applications, αCT1 is not acting as a delivery vehicle but as a modulator of cellular communication and a sensitizing agent, highlighting an alternative principle for its use in targeted cancer therapy.
Peptide-Functionalized Nanostructures and Liposomes
The functionalization of nanocarriers like liposomes and other nanostructures with peptides is a widely used strategy to achieve active targeting of diseased cells. nih.govmdpi.com Peptides can act as ligands for receptors that are overexpressed on cancer cells, facilitating receptor-mediated endocytosis of the nanocarrier and its therapeutic cargo. nih.gov This approach can increase drug accumulation at the target site, enhance penetrability, and improve therapeutic efficacy. nih.govmdpi.com
Liposomes, which are composed of lipid bilayers, can be functionalized with peptides to improve drug targeting and cellular uptake. mdpi.com This strategy has been explored for various cancers, including glioma, by conjugating specific targeting peptides to the liposome (B1194612) surface. nih.gov While the principles of functionalizing nanostructures are well-established for a variety of peptides, specific examples of αCT1 being used as the surface-grafted targeting ligand on liposomes or other nanoparticles are not prominently featured in the available research literature.
Controlled Release Systems (e.g., Alginate Microcapsules, PLGA Nanoparticles)
To overcome the short in vivo half-life common to peptide drugs, controlled release formulations for αCT1 have been developed using biodegradable polymers. nih.gov Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been successfully engineered to provide sustained release of αCT1 for potential applications in treating chronic conditions like glioblastoma. nih.gov
Using a double emulsion-solvent evaporation method, αCT1 was encapsulated within PLGA nanoparticles. nih.gov In vitro studies demonstrated a sustained release profile over three weeks, which was characterized by an initial burst release of approximately 50% of the encapsulated peptide over the first three days, followed by a slower, sustained release for the remaining period. nih.gov These αCT1-loaded nanoparticles were shown to be taken up by glioblastoma stem cells via endocytosis. nih.gov In addition to PLGA, αCT1 has also been encapsulated in alginate microparticles via an electrospray technique, which resulted in a shorter drug release profile of approximately 24 hours. researchgate.net These controlled release systems could reduce dosing frequency and improve patient compliance in clinical settings. nih.gov
| Delivery System | Polymer | Fabrication Method | Release Profile | Reference |
|---|---|---|---|---|
| Nanoparticles | PLGA (Poly(lactic-co-glycolic acid)) | Double emulsion-solvent evaporation | ~50% burst release in 3 days, followed by sustained release over 3 weeks. | nih.gov |
| Microparticles | Alginate | Electrospray | Sustained release over approximately 24 hours. | researchgate.net |
Cell-Penetrating Peptide (CPP) and Cell-Targeting Peptide (CTP) Strategies
Amphipathic peptide αCT1 is engineered as a potent cell-penetrating peptide (CPP) by incorporating a well-characterized internalization sequence. This design allows it to overcome the cellular membrane barrier, a crucial step for modulating intracellular processes.
The αCT1 peptide is a 25-amino acid sequence. It consists of a 9-amino acid segment from the C-terminus of Connexin 43 (Cx43) fused to a 16-amino acid antennapedia homeodomain sequence. This antennapedia portion functions as the CPP, facilitating the peptide's uptake into cells nih.govnih.gov. The inclusion of this sequence is critical for its biological activity, as demonstrated in studies where αCT1 proved more effective than variants lacking the cell-penetrating domain lifetein.comresearchgate.net.
Once inside the cell, αCT1 functions as a cell-targeting peptide by interacting with specific intracellular proteins. Its primary molecular target is Zonula Occludens-1 (ZO-1), a key protein involved in the architecture of tight junctions. The terminal amino acids of the αCT1 peptide mimic the PDZ-binding motif of Cx43, enabling it to bind specifically to the PDZ2 domain of ZO-1 nih.govmdpi.com. This targeted binding disrupts the natural interaction between Cx43 and ZO-1. In addition to targeting ZO-1, αCT1 has also been shown to interact directly with Cx43 itself, further influencing the protein's function and localization nih.govmdpi.com. This dual-targeting strategy allows αCT1 to precisely modulate the activity of Cx43-based channels and cellular communication, which is foundational to its therapeutic potential in various disease models, from cancer to tissue injury frontiersin.orgnih.gov.
| Component of αCT1 | Sequence | Function |
| Cell-Penetrating Domain | RQPKIWFPNRRKPWKK | Antennapedia sequence for cellular internalization nih.gov |
| Targeting Domain | RPRPDDLEI | Mimics the C-terminus of Connexin 43; binds to ZO-1 nih.govnih.gov |
Applications in Regenerative Medicine and Tissue Engineering
The unique mechanism of αCT1 has been extensively leveraged in the fields of regenerative medicine and tissue engineering, with a primary focus on promoting wound healing and minimizing scar formation. By modulating intercellular communication and cellular behavior, αCT1 helps guide the healing process toward regeneration rather than fibrosis nih.gov.
Clinical and preclinical studies have demonstrated its efficacy in improving the outcomes of tissue repair in various models. In cutaneous wound healing, the application of αCT1 has been shown to decrease the inflammatory response, reduce the area of scar progenitor tissue, and lead to the restoration of a more normal dermal structure with improved mechanical strength nih.gov. A Phase II clinical trial reported that αCT1 improved the visual appearance of scars by 47% nine months after surgery nih.gov. Similar regenerative effects have been observed in cardiac and corneal tissues. When applied to infarcted heart tissue, αCT1 improved cardiac contractility and reduced the likelihood of arrhythmia nih.gov. In corneal injury models, it significantly accelerated wound closure and epithelial regeneration nih.gov.
| Tissue Model | Observed Regenerative Effects of αCT1 |
| Cutaneous (Skin) | Reduced inflammation and scar formation; improved scar appearance and mechanical properties nih.govnih.gov |
| Myocardial (Heart) | Improved cardiac contractility; reduced arrhythmia and pathological fibrosis nih.gov |
| Corneal (Eye) | Significant reduction in wound healing time; promotion of epithelial regeneration nih.gov |
In tissue engineering, αCT1 is often utilized in conjunction with biomaterial scaffolds and hydrogels, which serve as delivery vehicles or three-dimensional environments for studying cellular responses. These platforms can provide sustained release of the peptide at the injury site, enhancing its therapeutic effect nih.govmdpi.com.
For instance, in glioblastoma research, αCT1's efficacy was tested within a 3D tumor organoid model based on a hyaluronic acid and collagen hydrogel. This system allowed researchers to study the peptide's ability to sensitize cancer cells to chemotherapy in a tissue-like context lifetein.comresearchgate.net. In the context of corneal repair, αCT1 has been delivered using two different biomaterial strategies: a concentrated pluronic gel for direct application and alginate-poly-l-ornithine (A-PLO) microcapsules for sustained, controlled release. The microencapsulation method was developed to overcome the rapid metabolism of the peptide in vivo, demonstrating how biomaterials can be engineered to optimize the peptide's function nih.gov. These examples highlight the synergistic relationship between αCT1 and biomaterials, where the scaffold provides the necessary physical and temporal control to maximize the peptide's biological activity.
Materials functionalized with or delivering αCT1 can actively modulate key cellular processes involved in tissue repair, such as cell migration and inflammation.
Inflammation Modulation: αCT1 exhibits significant anti-inflammatory properties. In studies of skin wounds, it has been shown to temper the infiltration of inflammatory neutrophils nih.gov. Research on corneal injuries also revealed a reduction in inflammatory markers in tissues treated with αCT1 delivered via microcapsules nih.gov. Furthermore, αCT1 protects the vascular endothelial barrier from disruption by inflammatory mediators like thrombin, suggesting a role in mitigating tissue edema associated with inflammation mdpi.comnih.gov.
Cell Migration: αCT1 directly influences the migratory behavior of fibroblasts, the primary cells responsible for depositing and organizing the extracellular matrix during wound healing. In vitro scratch-wound assays have shown that fibroblasts treated with αCT1 move with decreased directionality, taking more random and less linear paths compared to controls nih.gov. This altered migration pattern is crucial for its regenerative effects, as it prevents the overly aligned deposition of collagen fibers that leads to scar formation nih.govbiorxiv.org.
| Parameter | Vehicle Control | αCT1 Treatment (60μM) | αCT1 Treatment (180μM) |
| Cell Count Inside Scratch | Baseline | Increased | Significantly Increased |
| Migration Path | Linear, directional | Less linear, more random | Less linear, more random |
| Change in Direction | Infrequent | More frequent | More frequent |
This table summarizes findings from in vitro fibroblast migration assays, showing αCT1's effect on cell movement into a wounded area. Data adapted from Montgomery et al., 2020. nih.govbiorxiv.org
A central goal of tissue engineering is to create scaffolds that mimic the natural extracellular matrix (ECM) to promote regenerative healing nih.gov. αCT1 contributes to this goal not by forming the scaffold itself, but by directing cells to build a more natural tissue microenvironment.
Following an injury, the healing process often results in the formation of scar tissue, which is characterized by dense, parallel bundles of collagen fibers. This structure is functionally and mechanically inferior to the basket-weave-like collagen organization of unwounded skin. By modulating fibroblast migration, αCT1 treatment leads to the deposition of a collagen matrix with a less aligned, more random organization that more closely resembles the architecture of the natural, unwounded dermal ECM nih.govbiorxiv.org. This effect on matrix organization is a key component of its ability to reduce scarring and improve the mechanical properties of the healed tissue, effectively guiding the endogenous repair process to create a microenvironment conducive to regeneration nih.govnih.gov.
Role in Bioengineering and Nanomaterial Development
The development and application of αCT1 are intrinsically linked to bioengineering and nanomaterial science. The peptide itself is a product of bioengineering—a synthetic molecule designed to perform a specific biological function by mimicking a natural protein interaction nih.gov.
αCT1 is a prime example of a bioinspired material. Its design is directly inspired by the structure and function of the native Connexin 43 protein, specifically its C-terminal domain that interacts with ZO-1 nih.govmdpi.com. This "mimetic" approach is a cornerstone of bioinspired engineering, where principles from natural biological systems are used to create novel materials and therapeutics with high specificity and function researchgate.netrsc.org. The development of peptides like αCT1 is part of a broader effort to create synthetic polymers and oligomers that can emulate the complex functions of natural proteins stanford.eduduke.edu.
While αCT1 is a significant achievement in the engineering of bioinspired polymers, there is currently no available research in the search results documenting its use in the development or engineering of electroactive polymers. The application of αCT1 has been focused on modulating biological communication and cellular behavior rather than on conferring or altering electrical properties in synthetic materials.
Computational and Theoretical Modeling of Amphipathic Peptide Ct1
In Silico Design and Optimization of Peptide Sequences
Computational, or in silico, modeling has been instrumental in elucidating the interaction between αCT1 and its binding partner, the C-terminus of Cx43. An in silico model predicted the formation of a salt bridge between the glutamic acid (E) residue of αCT1 and the lysine (B10760008) (K346) residue of Cx43, a finding that was consistent with mass spectrometry data. researchgate.net This type of modeling provides a structural basis for the peptide's function and a platform for rational design.
The design and optimization of αCT1 have been explored through the creation of variant peptides where specific amino acids are substituted to probe their role in the peptide's binding capabilities. nih.gov This rational design approach is a key strategy in peptide optimization. nih.gov To investigate the binding mechanism of αCT1 with the Cx43 C-terminus, three variant peptides were designed by substituting the negatively charged glutamic acid (E) and aspartic acid (D) residues with the neutral amino acid alanine (B10760859) (A). nih.gov The rationale was to disrupt the potential electrostatic interactions critical for binding. Surface plasmon resonance analysis confirmed that these rationally designed variants lost their ability to bind to the Cx43 C-terminus, validating the computational predictions about the importance of the charged residues. nih.gov
| Peptide Name | Sequence | Description | Reference |
|---|---|---|---|
| αCT1 (9-mer sequence) | RPRPDDLEI | Original binding sequence from the C-terminus of Connexin 43. | nih.gov |
| M1 | RPRPAALAI | Variant of αCT1 where D, D, L, E, I were substituted with A, A, L, A, I. Showed abrogated binding to Cx43 CT. | nih.gov |
| M2 | RPRPAALEI | Variant of αCT1 where D, D, L were substituted with A, A, L. Showed abrogated binding to Cx43 CT. | nih.gov |
| M3 | RPRPDDLAI | Variant of αCT1 where E, I were substituted with L, A. Showed abrogated binding to Cx43 CT. | nih.gov |
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. biorxiv.orgyoutube.com For amphipathic peptides, MD simulations provide atomic-level insights into how they interact with, insert into, and perturb biological membranes. nih.govbohrium.com These simulations can reveal details about peptide conformational changes, the stability of the peptide-membrane complex, and the mechanisms of pore formation or translocation. nih.gov
Despite the utility of this technique for studying peptide-membrane interactions, there is currently no specific published research detailing the use of molecular dynamics simulations to model the interaction of the αCT1 peptide with cell membranes.
Predictive Algorithms for Amphipathicity and Secondary Structures
Predictive algorithms are widely used in peptide design to forecast key structural features from the primary amino acid sequence. nih.gov Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is a critical feature for many membrane-active peptides and can be predicted using various computational tools. Likewise, algorithms for secondary structure prediction are employed to determine the propensity of a peptide sequence to form structures like α-helices or β-sheets. nih.gov
The hydrophobic moment is a quantitative measure of the amphipathicity of a peptide, particularly when it forms an α-helix. biorxiv.org It is represented as a vector that points from the center of the helix towards its more hydrophobic face. The magnitude of this moment indicates the degree of segregation between polar and nonpolar residues. researchgate.netbiorxiv.org This analysis is crucial for designing peptides that can effectively interact with the lipid bilayer of cell membranes. biorxiv.org
Specific studies applying hydrophobic moment analysis to the αCT1 peptide sequence have not been identified in the current scientific literature.
Hidden Markov Models (HMMs) and artificial neural networks (NNs) are sophisticated machine learning techniques applied to biological sequence analysis, including the prediction of protein and peptide secondary structures. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net HMMs are statistical models that can infer the probability of a sequence of hidden states (like helix, sheet, or coil) from the observed sequence of amino acids. nih.govresearchgate.net Neural networks learn complex patterns from large datasets of known protein structures to predict the secondary structure of new sequences. nih.govmdpi.com
There are no specific published studies that have utilized Hidden Markov Models or neural networks for the secondary structure prediction of the αCT1 peptide.
Machine Learning Applications in Activity Prediction
Machine learning (ML) is increasingly being used to predict the biological activity of peptides, accelerating the discovery of new therapeutic agents. gu.semdpi.comresearchgate.netmdpi.com By training on large datasets of peptides with known activities, ML models can learn the complex relationships between peptide sequence, physicochemical properties, and biological function. gu.semdpi.comnih.gov These models can then be used to screen virtual peptide libraries or predict the activity of newly designed sequences, significantly reducing the time and cost of experimental validation. researchgate.net
While machine learning is a powerful tool for peptide science, there is no specific research available on the application of ML models to predict the biological activity of the αCT1 peptide.
Comparative Studies and Analogues of Amphipathic Peptide Ct1
Structure-Activity Relationship (SAR) Studies of aCT1 Analogues
Structure-activity relationship (SAR) studies have been instrumental in elucidating the functional significance of different structural features of aCT1. These studies have involved the design and evaluation of various analogues with modifications in length and specific amino acid residues.
The length of the aCT1 peptide has been shown to be a critical determinant of its activity. The original 25-amino acid sequence has been truncated to create shorter analogues, and their activities have been compared to that of the full-length peptide.
The following table summarizes the different length variants of aCT1 and their reported activities.
| Peptide | Sequence | Length (Amino Acids) | Key Findings |
| aCT1 | RQPKIWFPNRRKPWKKRPRPDDLEI | 25 | Accelerates wound closure, enhances epidermal complexity, and provides cardioprotection. novoprolabs.comnih.govvt.edu |
| aCT11 (ACT2) | RPRPDDLEI | 9 | Demonstrates potent cardioprotective effects. nih.govvt.edu |
| ACT3 | RQPKIWFPNRRKPWKKRPSSRASSRASSRPRPDDLEI | 37 (with Antp) | Accelerates wound closure, but to a lesser degree than aCT1. nih.gov |
The specific amino acid residues within the active domain of aCT1 play a crucial role in its functionality, particularly in its interaction with binding partners like ZO-1 and Cx43 itself. The C-terminal DLEI motif of aCT1 is a class II PDZ-binding motif that mediates a specific interaction with the second PDZ domain (PDZ2) of ZO-1. researchgate.net
To investigate the importance of specific residues, several analogues with amino acid substitutions have been synthesized and evaluated. A key variant is aCT1-I , in which the C-terminal isoleucine is deleted. This single amino acid deletion abrogates the peptide's ability to bind to the PDZ2 domain of ZO-1. researchgate.net This has been instrumental in differentiating the ZO-1-dependent and ZO-1-independent effects of aCT1.
Furthermore, a series of analogues, designated M1 , M2 , and M3 , were created by substituting the negatively charged glutamic acid (E) and aspartic acid (D) residues in the RPRPDDLEI sequence with neutral alanine (B10760859) (A) residues. vt.edu These substitutions were designed to probe the role of electrostatic interactions in the peptide's binding to the Cx43 C-terminus. The sequences of these variants are RPRPAALAI (M1), RPRPAALEI (M2), and RPRPDDLAI (M3). vt.edu Studies revealed that these substitutions resulted in a loss of binding to the Cx43 C-terminus, indicating the critical role of these negatively charged residues in this interaction. vt.edu
The table below details the specific amino acid modifications in aCT1 analogues and their functional consequences.
| Peptide | Sequence Modification | Key Functional Consequence |
| aCT1-I | Deletion of C-terminal Isoleucine | Abrogated binding to ZO-1 PDZ2 domain. researchgate.net |
| M1 | RPRPAA LA I | Loss of binding to Cx43 C-terminus. vt.edu |
| M2 | RPRPAA LEI | Loss of binding to Cx43 C-terminus. vt.edu |
| M3 | RPRPDDLA I | Loss of binding to Cx43 C-terminus. vt.edu |
Comparison with Other Amphipathic Peptides and Peptidomimetics
aCT1 is part of a broader class of peptides and peptidomimetics that target connexin channels. These can be broadly categorized based on the region of the connexin protein they mimic or target.
Extracellular Loop Peptides : Gap26 and Gap27 are mimetic peptides derived from the first and second extracellular loops of Cx43, respectively. nih.govnih.gov These peptides are known to block connexin hemichannels and, with longer exposure, gap junctions. 4adi.comPeptide5 is another connexin peptidomimetic that mimics a portion of the second extracellular loop of Cx43 and has been shown to be effective in blocking Cx43 hemichannels. mdpi.com
Cytoplasmic Loop Peptides : Gap19 is a nonapeptide derived from the cytoplasmic loop of Cx43 that selectively inhibits Cx43 hemichannels without affecting gap junction channels. frontiersin.org The L2 peptide, also from a cytoplasmic loop sequence, is another inhibitor of Cx43 hemichannels. daneshyari.com
Carboxyl-Terminal Peptides : Besides aCT1, other peptides targeting the C-terminus of Cx43 have been developed. JM2 is a peptide that encompasses a microtubule-binding site on the Cx43 C-terminus and has been shown to decrease the activity of Cx43 hemichannels and gap junctions. nih.govTAT-Cx43(266–283) is another Cx43 C-terminal mimetic peptide that has demonstrated the ability to reduce the metabolic adaptability of glioblastoma stem cells. nih.gov
The following table provides a comparison of aCT1 with other connexin-targeting peptides.
| Peptide/Peptidomimetic | Target Region on Cx43 | Primary Effect |
| aCT1 | Carboxyl-Terminus | Modulates Cx43/ZO-1 interaction, reduces hemichannel activity. xequel.comfrontiersin.org |
| Gap26/Gap27 | Extracellular Loops | Block hemichannels and gap junctions. nih.govnih.gov |
| Peptide5 | Second Extracellular Loop | Blocks Cx43 hemichannels. mdpi.com |
| Gap19 | Cytoplasmic Loop | Selectively inhibits Cx43 hemichannels. frontiersin.org |
| JM2 | Carboxyl-Terminus | Decreases hemichannel and gap junction activity. nih.gov |
| TAT-Cx43(266–283) | Carboxyl-Terminus | Inactivates c-SRC, reduces metabolic plasticity in cancer stem cells. nih.gov |
Chirality-Dependent Interactions in Peptide Design
The chirality of amino acids is a fundamental aspect of peptide structure and function. Natural peptides are composed of L-amino acids. However, the incorporation of D-amino acids into synthetic peptides can have profound effects on their structure, stability, and biological activity. nih.govrsc.org The introduction of D-amino acids can alter the secondary structure of peptides, potentially disrupting or stabilizing helical or sheet conformations. nih.gov
While specific studies on the chirality of aCT1 are not extensively reported, the principles of chirality in peptide design are highly relevant. For example, the use of D-amino acids can enhance the proteolytic stability of a peptide, which is a significant advantage for therapeutic applications. mdpi.com An example of this in a related field is the connexin-targeting peptide Danegaptide, which is an enantiomeric form (composed of L-amino acids) of the naturally occurring peptide AAP10. mdpi.comnih.gov The design of all-D or mixed L/D-amino acid analogues of aCT1 could potentially lead to variants with improved pharmacokinetic properties.
Furthermore, chirality can influence the self-assembly of peptides into higher-order structures. nih.govrsc.org The specific stereochemistry of the amino acid residues dictates the handedness and morphology of the resulting nanostructures. While aCT1's primary mechanism is thought to involve specific protein-protein interactions, the potential for self-assembly and its functional consequences, which would be influenced by chirality, cannot be entirely ruled out and represents an area for future investigation.
Advanced Methodologies and Experimental Techniques in Amphipathic Peptide Ct1 Research
Chromatography and Separation Techniques (e.g., RP-HPLC)
The purification of synthetic peptides like CT1 is a critical step to ensure the removal of impurities generated during solid-phase peptide synthesis (SPPS). bachem.comlcms.cz These impurities can include deletion sequences, truncated peptides, and by-products from protecting groups, which could interfere with experimental results. bachem.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant and most powerful technique for purifying peptides such as CT1. bachem.comnih.govpolypeptide.com This method separates molecules based on their hydrophobicity. bachem.com
Principle : In RP-HPLC, the crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., C18-modified silica). bachem.compolypeptide.com A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used for elution. bachem.comlcms.cz
Process : A gradient of increasing organic solvent concentration is applied. waters.com More polar impurities elute first, while the amphipathic CT1 peptide and other hydrophobic impurities are retained longer on the column. bachem.com By carefully controlling the gradient, CT1 can be separated from closely related impurities, yielding a highly pure product. nih.gov
Optimization : Factors such as the column chemistry (e.g., C8, C18), particle and pore size of the stationary phase, and the composition of the mobile phase are optimized to achieve the best separation. waters.comnih.govsepscience.com For some difficult purifications, an initial ion-exchange chromatography step can be employed upstream of RP-HPLC to reduce the impurity burden and enhance the final purity. polypeptide.combio-works.comnestgrp.com
| Parameter | Description | Common Choice for Peptides | Rationale |
|---|---|---|---|
| Stationary Phase | The non-polar material inside the column that interacts with the peptide. | C18 or C8 alkyl chains bonded to silica. polypeptide.com | Provides strong hydrophobic retention for effective separation of peptides. |
| Mobile Phase | The solvent that carries the sample through the column. | Water/Acetonitrile (ACN) gradient. bachem.com | Acetonitrile is an effective organic modifier that allows for the elution of hydrophobic peptides. |
| Ion-Pairing Agent | An additive to the mobile phase that improves peak shape and resolution. | 0.1% Trifluoroacetic Acid (TFA). bachem.comlcms.cz | Suppresses silanol (B1196071) interactions and forms ion pairs with charged residues, improving chromatographic performance. |
| Detection | Method used to monitor the elution of the peptide. | UV absorbance at 210–220 nm. bachem.com | Peptide bonds absorb strongly in this UV range, allowing for sensitive detection. |
Crystallization Techniques for High-Resolution Structural Analysis
Determining the three-dimensional atomic structure of CT1, especially when complexed with its binding partners, is crucial for understanding its function. creative-peptides.com X-ray crystallography is a primary method for this, but it requires the growth of high-quality, well-ordered crystals. americanpeptidesociety.org Peptide crystallization can be challenging due to their flexibility and tendency to aggregate. americanpeptidesociety.orgcambrex.com
Vapor diffusion is the most common technique for crystallizing peptides and proteins. americanpeptidesociety.orgstanford.edu It involves slowly increasing the concentration of the peptide and a precipitant solution until the peptide reaches a supersaturated state, which is conducive to crystal formation. youtube.com
Vapor Diffusion : This method has two main setups:
Hanging Drop : A small drop containing a mixture of the CT1 peptide solution and a precipitant solution is placed on a coverslip, which is then inverted and sealed over a reservoir containing a higher concentration of the precipitant solution. stanford.edunih.gov Water vapor diffuses from the drop to the reservoir, gradually concentrating the peptide and inducing crystallization. americanpeptidesociety.orgyoutube.com
Sitting Drop : Similar to the hanging drop method, but the drop is placed on a pedestal within the sealed well, above the reservoir solution. stanford.edu
Microbatch Methods : In this technique, small volumes of the peptide and precipitant solutions are mixed directly and then covered with an inert oil (like paraffin (B1166041) or silicone oil) to prevent evaporation. americanpeptidesociety.orghamptonresearch.com This method is essentially a batch experiment where the initial concentrations are screened for their ability to produce crystals. hamptonresearch.com A modified version uses a specific mixture of oils that allows for slow water diffusion, combining features of both batch and vapor diffusion methods. hamptonresearch.comhamptonresearch.com
For peptides like CT1 that exert their function by binding to other proteins, co-crystallization with these binding partners (ligands) is a powerful approach. americanpeptidesociety.org This technique can stabilize a specific conformation of the peptide, making it more amenable to crystallization, and directly reveals the atomic details of the interaction interface. americanpeptidesociety.orgnih.gov
Given that CT1 is known to interact with the second PDZ domain of Zonula Occludens-1 (ZO-1) and the C-terminus of Cx43, co-crystallization experiments would involve mixing purified CT1 with these specific protein domains before setting up crystallization trials. nih.govahajournals.orgmdpi.com The resulting crystals contain the entire peptide-protein complex, and their structural analysis provides invaluable insights into the binding mechanism. nih.gov The process involves incubating the peptide and its ligand to allow complex formation before proceeding with crystallization screening using methods like vapor diffusion. nih.gov
Advanced Imaging Techniques
Visualizing the subcellular localization and dynamics of CT1 is essential for understanding its cellular mechanism of action. Advanced imaging techniques, particularly fluorescence-based microscopy, are employed for this purpose.
To enable visualization, CT1 is often chemically modified with a fluorescent tag or a biotin (B1667282) tag. nih.govmdpi.com For instance, a biotinylated version of the peptide can be detected using fluorophore-conjugated streptavidin. nih.gov
Confocal Microscopy : This is a widely used high-resolution imaging technique in CT1 research. nih.govresearchgate.net It uses a pinhole to reject out-of-focus light, allowing for the optical sectioning of thick specimens and the generation of sharp, detailed 3D images. Researchers have used confocal microscopy to:
Confirm the uptake of CT1 and its variants into cells like cardiomyocytes and Madin-Darby Canine Kidney (MDCK) cells. nih.govmdpi.com
Visualize the colocalization of CT1 with its binding partner, ZO-1, at cell-cell junctions. mdpi.com
Observe changes in the distribution and organization of cytoskeletal proteins (F-actin) and junctional proteins (Cx43, VE-cadherin, ZO-1) in response to CT1 treatment. mdpi.com
Image analysis software is then used to quantify fluorescence intensity, providing quantitative data on peptide uptake and protein localization. nih.gov
Quantitative Biophysical Assays
A variety of quantitative biophysical assays are used to characterize the molecular interactions and functional effects of CT1. These assays provide critical data on binding affinity, specificity, and the downstream consequences of these interactions.
Surface Plasmon Resonance (SPR) : SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time. In CT1 research, SPR has been used to characterize the interaction between CT1 and the C-terminus of Cx43. nih.govahajournals.org This assay provides data on association and dissociation rates, from which the equilibrium dissociation constant (K_D) can be calculated, offering a quantitative measure of binding strength. nih.gov
Thermal Shift Assay (TSA) : Also known as differential scanning fluorimetry, TSA measures changes in the thermal stability of a protein upon ligand binding. nih.gov This assay was used to characterize the binding of CT1 and its variants to both the Cx43 C-terminus and the ZO-1 PDZ2 domain. nih.govahajournals.org A significant shift in the protein's melting temperature in the presence of the peptide is indicative of a direct interaction. nih.gov
Proximity Ligation Assay (PLA) : This assay is used to detect and visualize protein-protein interactions within cells. It was employed to confirm the close proximity and association between biotin-tagged CT1 and ZO-1 in situ, providing strong evidence of their intracellular interaction. mdpi.com
Cellular Impedance Sensing : Electric Cell-Substrate Impedance Sensing (ECIS) is a real-time, non-invasive method to monitor cellular behavior, including the integrity of endothelial barriers. mdpi.com This assay was used to quantitatively measure the ability of CT1 to protect endothelial barrier function from disruptive agents like thrombin. mdpi.comvt.edu
Permeability Assays : Transwell permeability assays using fluorescently labeled dextran (B179266) (e.g., TRITC-dextran) provide a quantitative measure of the passage of molecules across a cell monolayer. mdpi.com This method has been used to demonstrate that CT1 enhances endothelial barrier function by reducing permeability. mdpi.comvt.edu
Gap Junction Intercellular Communication (GJIC) Assays : The "parachute assay" is a functional assay used to measure cell-to-cell communication through gap junctions. nih.gov In this assay, donor cells loaded with a fluorescent dye (calcein AM) are plated onto acceptor cells. The transfer of the dye to acceptor cells is quantified to assess GJIC, which has been shown to be modulated by CT1. nih.gov
| Assay | Technique Principle | Information Obtained | Reference |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon molecular binding to a sensor surface. | Binding affinity (K_D), association/dissociation kinetics. | nih.govahajournals.org |
| Thermal Shift Assay (TSA) | Monitors protein unfolding via fluorescence as temperature increases. | Ligand binding, protein stability. | nih.govahajournals.org |
| Proximity Ligation Assay (PLA) | Generates a fluorescent signal when two antibody-probed proteins are in close proximity. | In situ confirmation of protein-protein interactions. | mdpi.com |
| Electric Cell-Substrate Impedance Sensing (ECIS) | Measures changes in electrical impedance as cells adhere and form junctions on electrodes. | Real-time, quantitative assessment of cell barrier function. | mdpi.comvt.edu |
| Transwell Permeability Assay | Quantifies the flux of a fluorescent tracer across a cell monolayer grown on a porous membrane. | Barrier integrity and permeability. | mdpi.comvt.edu |
| Parachute Assay | Measures the transfer of a fluorescent dye from donor to acceptor cells. | Functional gap junction intercellular communication (GJIC). | nih.gov |
Future Directions and Emerging Frontiers in Amphipathic Peptide Ct1 Research
Development of Novel Peptide Design Principles
The foundational design of amphipathic peptides, including CT1, relies on the strategic arrangement of cationic and hydrophobic amino acids. nih.gov Future research will focus on refining these principles to create next-generation CT1 analogs with enhanced specificity and function. A key principle is the optimization of the amphipathic structure, which is crucial for the interaction of peptides with cell membranes. mdpi.com
One promising approach involves the rational design of peptides with specific distributions of charged and nonpolar residues to control their secondary structure, such as forming α-helices or β-sheets upon interacting with biological targets. nih.govmdpi.com For instance, designing peptides where cationic and hydrophobic residues are segregated on opposite faces of a helical structure can significantly influence their activity. nih.gov
Furthermore, the incorporation of non-natural or D-amino acids is a strategy being explored to improve upon existing peptides. nih.gov Inspired by natural peptides like Gramicidin A, which contains alternating L- and D-amino acids, researchers are designing derivatives that can form unique helical structures, potentially leading to improved antimicrobial activity or, in the case of CT1, enhanced interaction with its target, Zonula Occludens 1 (ZO-1). nih.govvt.edu
| Design Principle | Objective for CT1 Analogs | Potential Advantage |
| Cationic/Hydrophobic Residue Distribution | Optimize binding affinity to ZO-1 and membrane interaction. | Increased therapeutic potency and specificity. |
| Secondary Structure Control (e.g., α-helix) | Stabilize the peptide in its bioactive conformation. | Enhanced efficacy and reduced off-target effects. |
| Incorporation of D-amino acids | Increase resistance to proteolytic degradation. | Improved in vivo stability and longer therapeutic window. |
Integration of Artificial Intelligence and Machine Learning in Peptide Engineering
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize peptide engineering by enabling the rapid in silico design and screening of novel peptide sequences with desired properties. sciencedaily.commdpi.com For CT1, these computational tools can accelerate the development of new variants with improved stability, bioactivity, and target specificity.
Machine learning models, such as support vector machines and random forests, can be trained on existing data from known amphipathic peptides to predict the therapeutic potential of new sequences. mdpi.comnih.gov These models learn the complex relationships between a peptide's physicochemical properties (e.g., charge, hydrophobicity, amphipathicity) and its biological function. nih.govsciencedaily.com
Deep learning approaches, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can go a step further by generating entirely new peptide sequences that are optimized for specific functions. nih.gov For future CT1 research, a deep learning model could be trained to generate novel sequences that are predicted to have a high binding affinity for the PDZ2 domain of ZO-1 while also possessing favorable characteristics like low cytotoxicity and high stability. nih.gov This approach vastly expands the explorable sequence space beyond what is possible with traditional rational design. youtube.com
Exploration of New Functionalization Strategies for Peptides
To enhance the therapeutic utility of CT1, researchers are exploring novel strategies to functionalize the peptide. Functionalization involves the chemical modification of the peptide to attach other molecules that can confer additional properties, such as improved delivery, imaging capabilities, or enhanced bioactivity.
One versatile approach is the use of "click chemistry," which allows for the efficient and specific attachment of various functional groups to the peptide backbone. mdpi.com This could be used to conjugate CT1 with:
Targeting Ligands: To direct the peptide to specific tissues or cell types, thereby increasing its local concentration and reducing systemic exposure.
Imaging Agents: Such as fluorescent dyes or radioisotopes, to track the biodistribution of the peptide in preclinical models and potentially in clinical diagnostics.
Penetrating Peptides: Although αCT1 already includes an antennapedia sequence for cell penetration, other cell-penetrating peptides could be explored to enhance uptake in specific cell types. nih.govresearchgate.net
These modifications can be engineered to be triggered by specific stimuli in the target environment, such as changes in pH or the presence of certain enzymes, allowing for controlled activation of the peptide.
Understanding Complex Multicomponent Self-Assembly Systems
The ability of amphipathic peptides to self-assemble into ordered nanostructures is a burgeoning area of research with significant implications for drug delivery and biomaterial development. nih.govnih.gov While the primary mechanism of CT1 involves binding to ZO-1, understanding its potential for self-assembly, alone or with other molecules, could open new therapeutic avenues.
Future studies will likely investigate whether CT1 can form higher-order structures, such as nanofibers or hydrogels, under specific physiological conditions. rsc.org Such self-assembly could be harnessed to create a localized depot of the peptide at a wound site, allowing for sustained release and prolonged therapeutic activity.
Investigating the co-assembly of CT1 with other peptides or polymers is another promising frontier. rsc.org This could lead to the development of multi-functional biomaterials where CT1 provides a therapeutic function while the other components contribute to the structural integrity or release kinetics of the material. The physicochemical properties of the peptides, such as their solubility and the nature of their hydrophobic residues, will be critical factors in controlling this co-assembly process. rsc.org There is a recognized reciprocal relationship between the self-assembly of amphipathic peptides and their membrane-disrupting activity, which would need to be carefully balanced in any new formulation. nih.gov
Advancing Biomaterials with Tailored Amphipathic Peptide CT1 Properties
Building on the principles of self-assembly, the development of advanced biomaterials incorporating CT1 is a major goal for future research. The current formulation of αCT1 in a gel for treating skin wounds is an early example of this approach. nih.gov Future biomaterials could be designed with precisely tailored properties for a range of applications, from tissue regeneration to medical device coatings. nih.gov
By covalently linking CT1 to biomaterial surfaces, it may be possible to create medical devices that actively promote healing and reduce inflammation at the site of implantation. For instance, coating a vascular graft with CT1 could help to stabilize the endothelial barrier and improve integration with the host tissue. mdpi.com
Furthermore, injectable hydrogels composed of self-assembling CT1 variants could be designed to be thixotropic, meaning they are shear-thinning and can be easily injected before reforming a stable gel at the target site. nih.gov These "biogels" could be engineered to mimic the native extracellular matrix, providing both a therapeutic effect from the peptide and a supportive scaffold for tissue repair. nih.gov
Addressing Challenges in Peptide Stability and Proteolytic Degradation in Research Models
A significant hurdle for the systemic application of therapeutic peptides is their susceptibility to degradation by proteases in the bloodstream. nih.gov Research on a variant of αCT1, known as αCT11, has shown that the peptide is rapidly degraded in rat plasma, with a half-life of less than 10 minutes. nih.gov This rapid clearance is a major obstacle to achieving therapeutic concentrations in vivo. nih.gov
| Time Point (in rat plasma) | αCT11 Remaining (at 22°C) | αCT11 Remaining (at 37°C) |
| 5 minutes | 67.5 ± 4.1% | 61.89 ± 5.7% |
| 30 minutes | 16.9 ± 8.9% | 1.5 ± 1.2% |
| 60 minutes | 3.2 ± 3.7% | 0.04 ± 0.06% |
Data adapted from a study on αCT11 degradation in rat plasma, highlighting the impact of physiological temperature. nih.gov
Future research must focus on strategies to enhance the proteolytic stability of CT1. Key approaches include:
N- and C-terminal Modifications: Capping the ends of the peptide (e.g., with acetylation or amidation) can block the action of exopeptidases.
Incorporation of Non-natural Amino Acids: Replacing standard L-amino acids at protease cleavage sites with D-amino acids or other non-proteinogenic residues can render the peptide resistant to enzymatic degradation. mdpi.com
Cyclization: Creating a cyclic version of the peptide can improve stability by removing the terminal ends that are susceptible to exopeptidases and by conformationally constraining the peptide.
By overcoming the challenge of proteolytic degradation, the therapeutic potential of CT1 could be expanded to a wider range of systemic diseases that could benefit from the modulation of Connexin 43 signaling. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the secondary structure of amphiphatic peptide CT1 in different solvent environments?
- Methodological Answer : Utilize circular dichroism (CD) spectroscopy to assess helical content in aqueous solutions and solvents like trifluoroethanol (TFE). For lipid-mimetic environments (e.g., micelles), combine CD with nuclear magnetic resonance (NMR) to resolve atomic-level structural details. Mass spectrometry (MS) can confirm molecular weight but may fail to detect peptide retention in polymeric networks .
Q. How should in vitro assays be designed to evaluate CT1’s interaction with lipid membranes?
- Methodological Answer : Employ liposome models to mimic lipid bilayers. Use fluorescence-based assays (e.g., calcein leakage or dye encapsulation) to quantify membrane disruption. Surface plasmon resonance (SPR) can measure binding kinetics, while controls (e.g., scrambled-sequence peptides) validate specificity. Include TFE to stabilize helical conformations during experiments .
Q. What quality control (QC) steps ensure reproducibility in CT1 synthesis for preliminary bioassays?
- Methodological Answer : Standardize synthesis protocols with HPLC purity >95% and MS verification. For cell-based assays, request peptide content analysis to quantify active fractions and minimize batch variability. If trifluoroacetic acid (TFA) residues interfere, specify TFA removal during purification .
Advanced Research Questions
Q. How can contradictory data between CT1’s functional bioactivity and its non-detection in mass spectrometry be resolved?
- Methodological Answer : Investigate peptide retention in delivery matrices (e.g., latex) using fluorescent labeling and confocal microscopy. Alternatively, pre-treat samples with protease inhibitors to rule out degradation. Validate bioactivity via parallel functional assays (e.g., antimicrobial activity tests) .
Q. What mechanisms explain CT1’s amphipathic helix-driven retention in polymeric networks, and how can this be leveraged for drug delivery?
- Methodological Answer : Use molecular dynamics simulations to model CT1-latex lipid interactions. Experimentally, modify peptide hydrophobicity via amino acid substitutions (e.g., leucine → alanine) and assess release profiles. Pair with cryo-EM to visualize peptide-matrix interactions .
Q. How do batch-to-batch variations in CT1 synthesis impact sensitive bioassays, and what QC metrics mitigate this?
- Methodological Answer : For cell-based assays, quantify peptide content via amino acid analysis and standardize lyophilization to control salt/water content. For in vivo studies, include batch-specific positive controls (e.g., known bioactive concentrations) to normalize results .
Q. What experimental models best capture CT1’s dual role in membrane disruption and therapeutic efficacy?
- Methodological Answer : Combine in vitro lipid bilayer assays with in vivo models (e.g., zebrafish for membrane repair studies). For ocular applications (if applicable), use light-damage rodent models to correlate CT1’s structural stability with functional outcomes like retinal preservation .
Key Considerations for Experimental Design
- Data Contradictions : Address discrepancies (e.g., MS non-detection vs. bioactivity) by integrating orthogonal methods (e.g., functional assays + microscopy) .
- Controls : Include scrambled-sequence peptides, solvent-only controls, and batch-specific reference standards .
- Translational Gaps : Bridge in vitro findings to in vivo models by optimizing delivery systems (e.g., polymeric nanoparticles) to mitigate peptide retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
